4-Aza-Oleanolic acid methyl ester
Description
Structure
3D Structure
Properties
Molecular Formula |
C28H43NO3 |
|---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
methyl (1S,2R,5R,10R,11S,15S,20S)-1,2,10,17,17-pentamethyl-7-oxo-6-azapentacyclo[12.8.0.02,11.05,10.015,20]docos-13-ene-20-carboxylate |
InChI |
InChI=1S/C28H43NO3/c1-24(2)13-15-28(23(31)32-6)16-14-26(4)18(19(28)17-24)7-8-20-25(3)11-10-22(30)29-21(25)9-12-27(20,26)5/h7,19-21H,8-17H2,1-6H3,(H,29,30)/t19-,20+,21+,25+,26+,27+,28-/m0/s1 |
InChI Key |
NACWCFADSOSVKU-HAWBCONWSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)N[C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)N5)C)C)C2C1)C)C(=O)OC)C |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of 4-Aza-Oleanolic Acid Methyl Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aza-Oleanolic acid methyl ester is a synthetic triterpenoid (B12794562) derivative belonging to the aza-triterpenoid class of compounds. These molecules are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which often include anti-inflammatory, anti-cancer, and antiviral properties. The introduction of a nitrogen atom into the steroidal backbone of naturally occurring triterpenoids like oleanolic acid can significantly alter their physicochemical properties, bioavailability, and biological activity. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological signaling pathways.
Physicochemical Data
The following tables summarize the computed and available experimental physicochemical properties of this compound. For context, data for the parent compound, oleanolic acid, and its non-aza methyl ester are also provided where available.
Table 1: General and Computed Physicochemical Properties of this compound [1]
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₃NO₃ | PubChem |
| Molecular Weight | 441.6 g/mol | PubChem |
| IUPAC Name | methyl (1S,2R,5R,10R,11S,15S,20S)-1,2,10,17,17-pentamethyl-7-oxo-6-azapentacyclo[12.8.0.0²,¹¹.0⁵,¹⁰.0¹⁵,²⁰]docos-13-ene-20-carboxylate | PubChem |
| Canonical SMILES | C[C@]12CCC(=O)N[C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C | PubChem |
| XLogP3 | 5.6 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 441.32429423 g/mol | PubChem |
| Topological Polar Surface Area | 55.4 Ų | PubChem |
Table 2: Experimental Physicochemical Properties
| Property | This compound | Oleanolic Acid Methyl Ester | Oleanolic Acid |
| Melting Point | Data not available | ~201-203 °C | ~310 °C |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | 10 mM in DMSO | Data not available | Sparingly soluble in aqueous buffers; Soluble in ethanol (B145695) (~5 mg/ml), DMSO (~3 mg/ml), and DMF (~30 mg/ml) |
| pKa | Data not available | Data not available | Data not available |
| LogP | 5.6 (Computed) | Data not available | 5.32 (Experimental) |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These are generalized protocols that can be adapted for this specific compound.
Synthesis of this compound
Caption: Plausible synthetic workflow for this compound.
Protocol:
-
Oxidative Cleavage of the A-ring: Oleanolic acid is treated with an oxidizing agent such as ozone (O₃) followed by a reductive workup, or with a Lemieux-Johnson reagent (OsO₄/NaIO₄) to cleave the double bond in the A-ring, yielding a seco-acid derivative.
-
Lactam Formation: The resulting seco-acid is then subjected to reductive amination conditions, for instance, by reacting with an ammonia (B1221849) source (e.g., ammonium (B1175870) acetate) and a reducing agent (e.g., sodium cyanoborohydride), to form the aza-ring and generate the lactam, 4-Aza-Oleanolic Acid.
-
Esterification: The carboxylic acid moiety at C-28 of 4-Aza-Oleanolic Acid is then esterified to the methyl ester. This can be achieved by reacting the aza-acid with methyl iodide in the presence of a base like potassium carbonate in a suitable solvent such as acetone (B3395972) or DMF.
-
Purification: The final product, this compound, is purified using chromatographic techniques such as column chromatography on silica (B1680970) gel.
Melting Point Determination
The melting point is a crucial indicator of purity.[5][6][7][8][9]
References
- 1. This compound | C28H43NO3 | CID 21671069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antichlamydial Activity of Oleanolic Acid Aza-Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and Antichlamydial Activity of Oleanolic Acid Aza-Derivatives - ProQuest [proquest.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. pennwest.edu [pennwest.edu]
- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
Structural Elucidation of 4-Aza-Oleanolic Acid Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aza-Oleanolic acid methyl ester is a synthetic triterpenoid (B12794562) derivative of oleanolic acid, a naturally occurring pentacyclic triterpene with a wide range of reported biological activities. The introduction of a nitrogen atom into the A-ring at position 4 holds the potential to modify the parent molecule's physicochemical properties and biological profile, making it a compound of interest for further investigation in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of this compound. Due to the limited availability of specific experimental data for this particular derivative in publicly accessible literature, this guide will also draw upon established protocols and data for the parent compound, oleanolic acid and its methyl ester, to illustrate the expected analytical workflow and data interpretation.
Physicochemical Properties
A summary of the known and computed physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from the PubChem database.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₈H₄₃NO₃ | PubChem[1] |
| Molecular Weight | 441.65 g/mol | PubChem[1] |
| IUPAC Name | methyl (1S,2R,5R,10R,11S,15S,20S)-1,2,10,17,17-pentamethyl-7-oxo-6-azapentacyclo[12.8.0.0²,¹¹.0⁵,¹⁰.0¹⁵,²⁰]docos-13-ene-20-carboxylate | PubChem[1] |
| CAS Number | 557766-15-1 | PubChem[1] |
| Topological Polar Surface Area | 55.4 Ų | Computed |
| Hydrogen Bond Donor Count | 1 | Computed |
| Hydrogen Bond Acceptor Count | 3 | Computed |
| Rotatable Bond Count | 1 | Computed |
Proposed Synthetic Pathway and Structural Elucidation Workflow
The structural confirmation of a novel synthetic compound like this compound relies on a combination of spectroscopic techniques. The general workflow for its synthesis and subsequent structural elucidation is depicted in the following diagram.
Caption: Proposed workflow for the synthesis and structural elucidation of this compound.
Experimental Protocols and Data Interpretation
Mass Spectrometry (MS)
Experimental Protocol (Hypothetical):
High-resolution mass spectrometry (HRMS) would be performed on an Orbitrap or Time-of-Flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample would be dissolved in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) and infused directly or analyzed via liquid chromatography-mass spectrometry (LC-MS).
Expected Data and Interpretation:
The primary goal of HRMS is to determine the accurate mass of the molecular ion ([M+H]⁺). This allows for the unambiguous determination of the elemental composition. For this compound (C₂₈H₄₃NO₃), the expected exact mass of the protonated molecule would be approximately 442.3316 m/z.
Tandem mass spectrometry (MS/MS) experiments would be conducted to induce fragmentation of the molecular ion. The fragmentation pattern provides valuable structural information. For triterpenoids, characteristic fragmentation involves retro-Diels-Alder (rDA) cleavage of the C-ring. The introduction of the aza-group in the A-ring is expected to influence the fragmentation pattern, potentially leading to characteristic losses that can confirm the modification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol (Hypothetical):
¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field NMR spectrometer using deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD) as the solvent. A standard suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for complete signal assignment.
Expected Data and Interpretation:
The NMR spectra of this compound would be compared to those of oleanolic acid methyl ester to identify the key differences introduced by the A-ring modification.
¹H NMR:
-
The absence of the signal corresponding to the H-3 proton (typically around δ 3.2 ppm in oleanolic acid derivatives) and the appearance of new signals in the δ 2.5-4.0 ppm range would be indicative of the A-ring modification.
-
The characteristic olefinic proton at C-12 would be expected to appear as a triplet around δ 5.3 ppm.
-
The methyl ester protons would be observed as a sharp singlet around δ 3.6 ppm.
-
The seven methyl singlets characteristic of the oleanane (B1240867) skeleton would be present, although their chemical shifts might be slightly altered by the A-ring modification.
¹³C NMR:
-
A significant downfield shift for the C-3 and C-5 carbons and an upfield shift for the C-2 and C-4 carbons compared to oleanolic acid methyl ester would be expected due to the presence of the lactam functionality in the A-ring.
-
The carbonyl carbon of the lactam would likely resonate around δ 170-180 ppm.
-
The olefinic carbons C-12 and C-13 would appear around δ 122 and δ 144 ppm, respectively.
-
The carbonyl carbon of the methyl ester would be observed around δ 178 ppm.
Table 2: Representative ¹H and ¹³C NMR Data for Oleanolic Acid (for comparative purposes)
| Position | δC (ppm) | δH (ppm) |
|---|---|---|
| 3 | 79.0 | 3.20 (dd) |
| 12 | 122.7 | 5.28 (t) |
| 13 | 143.8 | - |
| 23 | 28.1 | 0.99 (s) |
| 24 | 15.6 | 0.76 (s) |
| 25 | 15.5 | 0.91 (s) |
| 26 | 17.2 | 0.93 (s) |
| 27 | 26.0 | 1.15 (s) |
| 28 | 183.4 | - |
| 29 | 33.1 | 0.92 (s) |
| 30 | 23.6 | 0.90 (s) |
Data is for the parent oleanolic acid and will differ for the 4-aza methyl ester derivative.
X-Ray Crystallography
Experimental Protocol (Hypothetical):
Single crystals of this compound suitable for X-ray diffraction would be grown by slow evaporation from a suitable solvent system (e.g., methanol/chloroform, ethyl acetate/hexane). A single crystal would be mounted on a diffractometer, and diffraction data would be collected at low temperature. The structure would be solved using direct methods and refined by full-matrix least-squares procedures.
Expected Data and Interpretation:
X-ray crystallography provides the most definitive structural proof. The analysis would yield the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity and stereochemistry of the molecule. Key parameters to be determined include bond lengths, bond angles, and torsional angles. This would unequivocally confirm the presence and location of the aza-group in the A-ring and the stereochemistry of all chiral centers.
Logical Relationship for Spectroscopic Data Interpretation
The interpretation of spectroscopic data follows a logical progression to deduce the final structure.
Caption: Logical flow for the interpretation of spectroscopic data in structural elucidation.
Conclusion
References
Unveiling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of Oleanolic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Aza-Oleanolic acid methyl ester is a synthetic triterpenoid (B12794562) derivative. While specific research on the mechanism of action of this particular compound is not publicly available, a comprehensive understanding of its potential biological activities can be inferred from the extensive studies conducted on its parent compound, oleanolic acid, and its close analogue, oleanolic acid methyl ester. This guide provides an in-depth overview of the known mechanisms of action of oleanolic acid and its methyl ester, focusing on their anti-inflammatory and anti-cancer properties. We will delve into the key signaling pathways modulated by these compounds, present available quantitative data, and outline common experimental protocols. Furthermore, we will briefly discuss the potential implications of the "4-Aza" modification on the biological profile of oleanolic acid.
Introduction to this compound and the Oleanane (B1240867) Scaffold
This compound belongs to the family of pentacyclic triterpenoids, which are a class of natural and synthetic compounds with a wide range of biological activities. The core structure is derived from oleanolic acid, a naturally occurring triterpenoid found in numerous plant species. The "4-Aza" designation indicates the substitution of a carbon atom with a nitrogen atom at the 4th position of the A-ring of the oleanane scaffold. This modification can significantly alter the compound's physicochemical properties and its interactions with biological targets.
Due to the limited specific data on this compound, this guide will focus on the well-documented activities of oleanolic acid and oleanolic acid methyl ester.
Core Mechanisms of Action: Insights from Oleanolic Acid and its Methyl Ester
Oleanolic acid and its derivatives have been shown to exert their effects through a multi-targeted approach, primarily impacting inflammatory and carcinogenic processes.
Anti-inflammatory Activity
The anti-inflammatory effects of oleanolic acid are attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade.[1]
Key Signaling Pathways:
-
NF-κB (Nuclear Factor-kappa B) Pathway: Oleanolic acid inhibits the activation of NF-κB, a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1] This inhibition prevents the translocation of NF-κB to the nucleus and subsequent gene transcription.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Oleanolic acid can modulate the phosphorylation of MAPKs such as ERK, JNK, and p38, which are involved in the production of inflammatory mediators.
-
JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Pathway: Inhibition of the JAK/STAT pathway by oleanolic acid leads to a reduction in the production of pro-inflammatory cytokines.
-
PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: Oleanolic acid has been shown to regulate the PI3K/Akt signaling pathway, which plays a role in inflammation and cell survival.
Figure 1: Oleanolic Acid's Inhibition of the NF-κB Signaling Pathway.
Anti-cancer Activity
Oleanolic acid and its derivatives have demonstrated anti-cancer effects in various cancer cell lines and animal models.[2][3] The mechanisms are multifaceted and involve the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.
Key Signaling Pathways:
-
Apoptosis Induction (Intrinsic and Extrinsic Pathways): Oleanolic acid can induce apoptosis by modulating the expression of Bcl-2 family proteins, activating caspases, and triggering the release of cytochrome c from mitochondria.[4]
-
Cell Cycle Arrest: It can cause cell cycle arrest at different phases (e.g., G1 or G2/M) by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).
-
Inhibition of Angiogenesis: Oleanolic acid can inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis, by downregulating factors like VEGF.
-
Suppression of Invasion and Metastasis: It can inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate cancer cell invasion.[4]
Figure 2: Oleanolic Acid's Induction of the Intrinsic Apoptosis Pathway.
Quantitative Data on Oleanolic Acid and its Derivatives
The following tables summarize some of the reported quantitative data for the biological activities of oleanolic acid and its derivatives. It is important to note that these values can vary depending on the specific assay conditions and cell lines used.
Table 1: Anti-inflammatory Activity of Oleanolic Acid Derivatives
| Compound | Assay | Target | IC50 (µM) | Reference |
| Oleanolic acid | sPLA2 Inhibition | Human Synovial Fluid sPLA2 | 3.08 - 7.78 | [5] |
| Oleanolic acid derivatives | NO Production Inhibition | LPS-stimulated macrophages | 2.66 - 25.40 | [6] |
Table 2: Anti-cancer Activity of Oleanolic Acid Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Oleanolic acid derivative (7a) | PC3 (Prostate Cancer) | Cytotoxicity | 0.39 | [6] |
| Oleanolic acid derivative (8a) | A549 (Lung Cancer) | Cytotoxicity | 0.22 | [6] |
| Ursolic acid derivative (UA-2b) | A549, Hela, HepG2 | Cytotoxicity | 5.37, 5.82, 5.47 | [7] |
Experimental Protocols
The following are generalized protocols for key experiments used to study the mechanism of action of oleanolic acid and its derivatives.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compound on cancer cells.
Methodology:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control.
Western Blot Analysis
Objective: To detect the expression levels of specific proteins in key signaling pathways.
Methodology:
-
Treat cells with the test compound for a specific time.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Figure 3: General Workflow for Western Blot Analysis.
The Influence of Aza-Substitution on Triterpenoid Activity
The introduction of a nitrogen atom into the triterpenoid scaffold, as in this compound, can significantly impact its biological activity. Studies on other aza-triterpenoids have shown that this modification can:
-
Alter Receptor Binding: The nitrogen atom can act as a hydrogen bond donor or acceptor, potentially enhancing the binding affinity to target proteins.
-
Modify Lipophilicity: The introduction of a polar nitrogen atom can change the compound's lipophilicity, affecting its cell permeability and bioavailability.
-
Influence Metabolic Stability: The aza-group can alter the metabolic profile of the compound, potentially leading to a longer half-life.
-
Lead to Novel Mechanisms of Action: In some cases, aza-derivatives have been shown to trigger different cellular responses compared to their parent compounds. For instance, some bis(aza)lupane derivatives induce apoptosis, while mono(aza) derivatives may trigger non-apoptotic cell death.[8]
Conclusion and Future Directions
While specific data on the mechanism of action of this compound is currently lacking, the extensive research on oleanolic acid and its other derivatives provides a strong foundation for predicting its potential biological activities. It is likely to exhibit anti-inflammatory and anti-cancer properties through the modulation of key signaling pathways such as NF-κB, MAPKs, and apoptosis-related pathways.
Future research should focus on the direct biological evaluation of this compound to determine its specific molecular targets, quantify its potency, and elucidate its precise mechanism of action. Such studies will be crucial for understanding the therapeutic potential of this novel aza-triterpenoid and for guiding its further development as a potential drug candidate.
References
- 1. What is the mechanism of Oleanolic Acid? [synapse.patsnap.com]
- 2. Anticancer activity of oleanolic acid and its derivatives: Recent advances in evidence, target profiling and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneonline.com [geneonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory activity of oleanolic acid by inhibition of secretory phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, characterization and anticancer, antibacterial activities of pentacyclic triterpenoid glycoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, proapoptotic screening, and structure-activity relationships of novel aza-lupane triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of Novel Aza-Triterpenoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor in the field of drug discovery. In this context, natural products and their synthetic derivatives have historically served as a rich reservoir of bioactive scaffolds. Among these, triterpenoids, a diverse class of natural compounds, have garnered significant attention for their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] A promising strategy to augment the therapeutic potential of these natural scaffolds involves their structural modification, with the introduction of nitrogen-containing functionalities giving rise to aza-triterpenoids. This technical guide provides an in-depth overview of the biological activities of novel aza-triterpenoids, with a focus on their anticancer, antimicrobial, and antiviral effects. The guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Anticancer Activity of Novel Aza-Triterpenoids
A significant body of research has focused on the anticancer potential of novel aza-triterpenoids. These compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines, often inducing apoptosis and modulating key signaling pathways involved in cell survival and proliferation.
Quantitative Anticancer Activity Data
The cytotoxic activity of novel aza-triterpenoids is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of representative novel aza-triterpenoids against various cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Aza-lupane | 3,30-Bis(aza) derivative | Various | Improved cytotoxicity compared to betulinic acid | [3] |
| C-28 Guanidine-functionalized Triterpene Acid | Amino derivative 4 | Jurkat, K562, U937, HEK, Hela | 1.3 - 8 | [4] |
| A-ring Azepano-triterpenoid | 4-Aza-3-oxohomobetulinic acid | Leishmania donovani | 4.3 | |
| 7-Aza-Coumarine-3-Carboxamides | Compound 7r | HuTu 80 | Apoptosis-inducing at IC50 concentration | [5] |
| Brevilin A derivative | BA-9 | Lung, colon, and breast cancer cell lines | Significantly improved activity compared to Brevilin A | [6] |
| Brevilin A derivative | BA-10 | Lung, colon, and breast cancer cell lines | Significantly improved activity compared to Brevilin A | [6] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the aza-triterpenoid compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways in Anticancer Activity
Novel aza-triterpenoids often exert their anticancer effects by inducing apoptosis, or programmed cell death. One of the key signaling pathways involved is the intrinsic apoptosis pathway, which is initiated by mitochondrial stress.
Caption: Intrinsic apoptosis pathway induced by aza-triterpenoids.
Antimicrobial and Antiviral Activities
In addition to their anticancer properties, novel aza-triterpenoids have shown promising activity against a range of microbial pathogens, including bacteria and viruses.
Quantitative Antimicrobial and Antiviral Data
The antimicrobial activity of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Antiviral activity is often reported as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).
| Compound Class | Specific Derivative | Microorganism/Virus | MIC/IC50 (µg/mL) | Reference |
| A-Ring-Modified Triterpenoid | Compound 11 | Escherichia coli | 25 µM | [7] |
| A-Ring-Modified Triterpenoid | Compound 11 | Pseudomonas aeruginosa | 50 µM | [7] |
| Triterpenoid-antibiotic combination | Ursolic acid + Vancomycin | Methicillin-susceptible Staphylococcus aureus (MSSA) | 95%–46% reduction in MIC of antibiotic | [8] |
| A-ring amino-triterpenoid | Azepanodipterocarpol | Influenza A(H1N1) virus | 1.1 | [9] |
| Triterpene-sialic acid conjugate | Deoxoglycyrrhetol derivative 19 | Influenza viruses type A and B | Inhibited viral sialidase by 45%-76.7% at 0.3 mM | [10] |
| Triterpene-sialic acid conjugate | Deoxoglycyrrhetol derivative 20 | Influenza viruses type A and B | Inhibited viral sialidase by 45%-76.7% at 0.3 mM | [10] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC of a compound against a specific bacterium is determined using a broth microdilution method.
Materials:
-
Bacterial culture
-
Mueller-Hinton broth (or other suitable broth)
-
96-well microtiter plates
-
Test compound stock solution
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum: Grow a bacterial culture to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compound in the broth in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[11][12]
Modulation of Inflammatory Pathways
Chronic inflammation is a key driver of many diseases, including cancer. Triterpenoids have been shown to possess potent anti-inflammatory properties, often by targeting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13]
Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins
Western blotting is a technique used to detect specific proteins in a sample. This protocol outlines the analysis of key proteins in the NF-κB pathway.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p65, anti-IκBα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Separation: Separate proteins in the cell lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate.[14][15]
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Aza-triterpenoids can inhibit this pathway.
Caption: Inhibition of the NF-κB signaling pathway by aza-triterpenoids.
Conclusion
Novel aza-triterpenoids represent a promising class of bioactive molecules with significant potential for the development of new therapeutic agents. Their potent anticancer, antimicrobial, and anti-inflammatory activities, coupled with the ability to modulate key cellular signaling pathways, make them attractive candidates for further preclinical and clinical investigation. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action. Further exploration of the structure-activity relationships and optimization of the pharmacological properties of aza-triterpenoids will undoubtedly pave the way for the development of next-generation therapies for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent progress in the antiviral activity and mechanism study of pentacyclic triterpenoids and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, proapoptotic screening, and structure-activity relationships of novel aza-lupane triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Anticancer Activities of Novel C-28 Guanidine-Functionalized Triterpene Acid Derivatives [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro effectiveness of triterpenoids and their synergistic effect with antibiotics against Staphylococcus aureus strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azepanodipterocarpol is potential candidate for inhibits influenza H1N1 type among other lupane, oleanane, and dammarane A-ring amino-triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
An In-Depth Technical Guide to the In Silico Modeling of 4-Aza-Oleanolic Acid Methyl Ester Interactions
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct in silico studies on 4-Aza-Oleanolic acid methyl ester are not extensively available in public literature. This guide provides a comprehensive framework for modeling its interactions based on established computational methodologies for its parent compound, oleanolic acid (OA), and its other derivatives. The experimental data and protocols cited herein largely pertain to these closely related molecules and should serve as a robust starting point for investigations into the 4-Aza analogue.
Introduction to this compound and its Therapeutic Potential
Oleanolic acid (OA) is a naturally occurring pentacyclic triterpenoid (B12794562) with a wide range of documented biological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects.[1][2] Its therapeutic potential has led to the synthesis of numerous derivatives to enhance efficacy and explore novel mechanisms of action.[3][4][5] The introduction of a nitrogen atom into the triterpenoid A-ring to create an aza-triterpenoid, such as in this compound, represents a chemical modification that can significantly alter the compound's physicochemical properties and biological target interactions. Aza-triterpenoids have been investigated for their potential as cytotoxic and apoptosis-inducing agents.[6] This guide outlines a systematic approach to computationally model the interactions of this compound with potential biological targets, a critical step in modern drug discovery and development.
Potential Molecular Targets for In Silico Investigation
Based on the known pharmacology of oleanolic acid and its derivatives, several key signaling pathways and protein targets are implicated in their mechanism of action. These serve as primary candidates for docking and simulation studies with this compound.
Key Signaling Pathways and Protein Targets:
-
Inflammation and Cancer:
-
NF-κB (Nuclear Factor-kappa B): A crucial regulator of inflammatory responses and cell survival. Oleanolic acid derivatives have been shown to interact with the p65 subunit of NF-κB.
-
STAT3 (Signal Transducer and Activator of Transcription 3): Involved in cell growth and apoptosis.[1]
-
PI3K/Akt/mTOR Pathway: A central signaling cascade in cell proliferation, survival, and metabolism.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Includes ERK, JNK, and p38 MAPK, which are involved in cellular stress responses and apoptosis.
-
-
Metabolic Diseases:
-
Apoptosis Regulation:
-
Caspases: A family of proteases that are central to the execution of apoptosis.[1]
-
Bcl-2 Family Proteins: Regulators of the intrinsic apoptotic pathway.
-
Quantitative Data on Oleanolic Acid and its Derivatives
The following tables summarize quantitative data for oleanolic acid and some of its derivatives from the literature. This information can be used as a benchmark for in silico predictions for this compound.
Table 1: Cytotoxic Activity of Oleanolic Acid Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Oleanolic Acid Derivative (Compound 3) | HepG2 (Hepatocellular Carcinoma) | 1.75 | [3] |
| Oleanolic Acid Derivative (Compound 3) | Col-02 (Colon Cancer) | 0.71 | [3] |
| Oleanolic Acid | B16 2F2 (Mouse Melanoma) | 4.8 | [1] |
| Oleanolic Acid Derivative (Compound 7a) | PC3 (Prostate Cancer) | 0.39 | |
| Oleanolic Acid Derivative (Compound 8a) | A549 (Lung Cancer) | 0.22 | |
| Oleanolic Acid Derivative (Compound I4) | HepG2 (Hepatocellular Carcinoma) | 19.12 | [4] |
Table 2: Enzyme Inhibitory Activity of Oleanolic Acid Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Oleanolic Acid Derivative (Compound 32) | α-glucosidase | 7.97 | [8] |
| Oleanolic Acid | Acetylcholinesterase | 9.22 | [9] |
Table 3: Binding Affinity of Triterpenes from In Silico Docking Studies
| Compound | Protein Target | Binding Affinity (kcal/mol) | Reference |
| Friedelin | Cannabinoid Receptor 1 (CB1) | -9.6 | [10][11] |
| α-amyrin | Cannabinoid Receptor 1 (CB1) | -9.5 | [10][11] |
| Epifriedelanol | Cannabinoid Receptor 1 (CB1) | -9.3 | [10][11] |
| Oleanane-type Triterpene (Compound 2) | 4WCU (Enzyme) | -7.21 | [12][13][14] |
| Oleanane-type Triterpene (Compound 3) | 4WCU (Enzyme) | -5.36 | [12][13][14] |
Methodologies for In Silico Modeling
This section details the proposed computational workflow for investigating the interactions of this compound.
Ligand and Protein Preparation
Ligand Preparation:
-
3D Structure Generation: The 3D structure of this compound can be built using software such as Avogadro, ChemDraw, or online tools.
-
Energy Minimization: The initial structure should be energy-minimized using a suitable force field (e.g., MMFF94 or UFF).
-
Charge Calculation: Partial charges should be calculated (e.g., Gasteiger charges).
-
File Format Conversion: The final structure should be saved in a format compatible with docking software (e.g., .pdbqt for AutoDock Vina).
Protein Preparation:
-
PDB Structure Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Preprocessing: Remove water molecules, co-crystallized ligands, and any non-essential ions.
-
Protonation: Add polar hydrogens to the protein structure at a physiological pH.
-
Charge Assignment: Assign appropriate partial charges to the protein atoms.
-
Grid Box Definition: Define the binding site for docking. This is typically centered on the co-crystallized ligand or a known active site.
Molecular Docking
Protocol:
-
Software Selection: Utilize widely used docking software such as AutoDock Vina, Schrödinger's Glide, or GOLD.
-
Docking Parameters:
-
Exhaustiveness: Set the exhaustiveness parameter to control the thoroughness of the search (a value of 8-16 is common).
-
Number of Modes: Generate a sufficient number of binding modes (e.g., 10-20) to explore different orientations.
-
-
Execution: Run the docking simulation to predict the binding pose and affinity of this compound to the target protein.
-
Analysis:
-
Binding Energy: Analyze the predicted binding energies (in kcal/mol) to rank the stability of the docked poses.
-
Interaction Analysis: Visualize the best-ranked pose to identify key molecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) using software like PyMOL or Discovery Studio.
-
Molecular Dynamics (MD) Simulation
Protocol:
-
System Setup:
-
Complex Preparation: Use the best-ranked docked complex from the molecular docking step.
-
Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add counter-ions to neutralize the system.
-
-
Force Field: Select an appropriate force field, such as AMBER or CHARMM, for both the protein and the ligand. Ligand parameters may need to be generated using tools like Antechamber.
-
Simulation Steps:
-
Minimization: Perform energy minimization of the entire system to remove steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure (e.g., 1 atm) in NVT and NPT ensembles.
-
Production Run: Run the production MD simulation for a significant duration (e.g., 50-100 ns) to observe the dynamics of the system.
-
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation.
-
RMSF (Root Mean Square Fluctuation): Analyze the RMSF of individual residues to identify flexible regions of the protein.
-
Interaction Analysis: Monitor the persistence of key interactions (e.g., hydrogen bonds) over the simulation time.
-
Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.
-
Visualizations
Proposed In Silico Workflow
Caption: A flowchart illustrating the key steps in the computational modeling of ligand-protein interactions.
Potential Signaling Pathway Inhibition
Caption: A diagram showing the potential mechanism of action via inhibition of the NF-κB signaling pathway.
Conclusion
The in silico modeling approach detailed in this guide provides a powerful and resource-efficient strategy to hypothesize and investigate the molecular interactions of this compound. By leveraging the extensive knowledge base of its parent compound, oleanolic acid, researchers can identify high-probability protein targets and elucidate potential binding modes. The combination of molecular docking and molecular dynamics simulations offers a robust framework for predicting binding affinities and understanding the dynamic behavior of the ligand-protein complex. These computational insights are invaluable for guiding subsequent experimental validation and accelerating the drug discovery process for this promising class of modified triterpenoids.
References
- 1. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the chemistry and biology of oleanolic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of oleanolic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of oleanolic acid derivatives and their antitumor activity [manu55.magtech.com.cn]
- 5. [Synthesis and anti-tumor activity of oleanolic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, proapoptotic screening, and structure-activity relationships of novel aza-lupane triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Molecular Docking and Molecular Dynamics Simulation Studies of Triterpenes from Vernonia patula with the Cannabinoid Type 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro anti-inflammatory, in silico molecular docking and molecular dynamics simulation of oleanane-type triterpenes from aerial parts of Mussaenda recurvata - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro anti-inflammatory, in silico molecular docking and molecular dynamics simulation of oleanane-type triterpenes from aerial parts of Mussaenda recurvata - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
A Technical Guide to 4-Aza-Oleanolic Acid Methyl Ester: Spectroscopic Profiling and Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics and a proposed synthetic pathway for 4-Aza-Oleanolic acid methyl ester, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562), oleanolic acid. Given the limited availability of direct experimental data for this specific compound, this document leverages established knowledge of oleanolic acid and its analogs to present a comprehensive theoretical framework. This includes predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, a detailed experimental protocol for its synthesis, and a discussion of its potential biological significance in the context of drug discovery.
Introduction
Oleanolic acid, a pentacyclic triterpenoid found in numerous plant species, and its derivatives are of significant interest to the scientific community due to their broad spectrum of biological activities. These activities include anti-inflammatory, anti-cancer, anti-viral, and hepatoprotective effects.[1][2][3] The introduction of a nitrogen atom into the triterpenoid skeleton, creating an aza-triterpenoid, can significantly modulate these biological properties, potentially leading to enhanced potency or novel mechanisms of action. This compound represents a synthetically accessible derivative with the potential for novel pharmacological applications. This guide aims to provide the foundational information necessary for its synthesis and characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and MS data for this compound. These predictions are based on the known spectroscopic data of oleanolic acid methyl ester and the anticipated electronic effects of introducing a lactam function at the A-ring.
Table 1: Predicted ¹H NMR Spectral Data of this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-12 | ~5.30 | t | ~3.5 |
| NH | ~6.5-7.5 | br s | - |
| H-2α/β | ~2.5-2.7 | m | - |
| H-5α | ~2.9-3.1 | d | ~12 |
| OCH₃ | ~3.65 | s | - |
| H-18 | ~2.85 | dd | ~13.5, 4.0 |
| Methyl Protons (s) | ~0.75 - 1.25 | s | - |
Table 2: Predicted ¹³C NMR Spectral Data of this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 (C=O) | ~175-178 |
| C-13 | ~143-145 |
| C-12 | ~122-124 |
| C-28 (COOCH₃) | ~178-180 |
| C-5 | ~58-60 |
| C-2 | ~35-37 |
| OCH₃ | ~51-52 |
| Methyl Carbons | ~15-33 |
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₉H₄₅NO₃ |
| Molecular Weight | 467.68 g/mol |
| Predicted [M+H]⁺ | 468.3476 |
| Predicted Key Fragment Ions (m/z) | 262, 203, 189 |
Predicted fragmentation patterns are expected to be influenced by the retro-Diels-Alder fragmentation characteristic of oleanane-type triterpenoids, with major fragments arising from the cleavage of the C-ring.
Proposed Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be approached from commercially available oleanolic acid through a multi-step process. The key transformation involves the introduction of the nitrogen atom into the A-ring via a Beckmann rearrangement of an oxime derivative.[4][5][6][7]
Step 1: Methyl Esterification of Oleanolic Acid
-
Reaction: Oleanolic acid is converted to its methyl ester to protect the carboxylic acid functionality.
-
Procedure: Dissolve oleanolic acid in methanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain oleanolic acid methyl ester.
Step 2: Oxidation of the 3-hydroxyl group
-
Reaction: The 3β-hydroxyl group of oleanolic acid methyl ester is oxidized to a ketone.
-
Procedure: Dissolve oleanolic acid methyl ester in dichloromethane. Add pyridinium (B92312) chlorochromate (PCC) or another suitable oxidizing agent. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of silica (B1680970) gel and wash with dichloromethane. Concentrate the filtrate to yield 3-oxo-oleanolic acid methyl ester.
Step 3: Oximation of the 3-keto group
-
Reaction: The 3-keto group is converted to an oxime.
-
Procedure: Dissolve 3-oxo-oleanolic acid methyl ester in ethanol. Add hydroxylamine (B1172632) hydrochloride and sodium acetate. Reflux the mixture for 1-2 hours. Monitor by TLC. Cool the reaction mixture and pour it into cold water. Collect the precipitate by filtration, wash with water, and dry to obtain the 3-oximino derivative.
Step 4: Beckmann Rearrangement
-
Reaction: The 3-oximino derivative undergoes a Beckmann rearrangement to form the A-homo-aza-lactone (a seven-membered lactam).
-
Procedure: Dissolve the 3-oximino derivative in pyridine. Cool the solution to 0°C and add p-toluenesulfonyl chloride. Stir the reaction at 0°C for 30 minutes and then at room temperature for 12-16 hours. Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel to yield this compound.[4][5][6][7][8]
Potential Biological Significance and Signaling Pathways
Oleanolic acid and its derivatives have been shown to interact with multiple signaling pathways, contributing to their diverse pharmacological effects. The introduction of the aza-lactone moiety in the A-ring of this compound may alter its interaction with these pathways, potentially leading to novel biological activities.
Key signaling pathways associated with oleanolic acid derivatives include:
-
NF-κB Pathway: Many triterpenoids are known to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
-
Nrf2 Pathway: Oleanolic acid derivatives can activate the Nrf2 pathway, a key regulator of the cellular antioxidant response.
-
Apoptotic Pathways: These compounds can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins and caspases.
The aza-derivative could exhibit enhanced or altered activity on these pathways, making it a compelling candidate for further investigation in drug discovery programs targeting inflammatory diseases and cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The mechanism of the “abnormal” Beckmann rearrangement of triterpenoid oximes - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Frontier of Drug Discovery: An In-depth Technical Guide to the Bioavailability and Pharmacokinetics of Aza-Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triterpenoids, naturally occurring compounds found widely in the plant kingdom, have garnered significant attention in medicinal chemistry for their broad spectrum of pharmacological activities, including potent anti-inflammatory, anti-cancer, and anti-viral properties. However, the therapeutic potential of many natural triterpenoids, such as betulinic acid and oleanolic acid, is often hampered by poor physicochemical properties, leading to low aqueous solubility, limited oral absorption, and consequently, poor bioavailability. To overcome these pharmacokinetic challenges, medicinal chemists have turned to structural modification, with the introduction of nitrogen atoms into the triterpenoid (B12794562) scaffold—creating aza-triterpenoids—emerging as a promising strategy.
The incorporation of nitrogen-containing moieties can significantly alter the polarity, basicity, and hydrogen bonding capacity of the parent molecule. These changes are intended to enhance solubility, improve membrane permeability, and modulate metabolic stability, thereby favorably altering the absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the current state of knowledge regarding the bioavailability and pharmacokinetics of aza-triterpenoids. Given the nascent stage of in-vivo research for many specific aza-derivatives, this guide also incorporates predictive data and findings from closely related nitrogen-containing triterpenoids to provide a broader, more practical context for drug development professionals.
Quantitative Pharmacokinetic Data
The in-vivo pharmacokinetic evaluation of novel aza-triterpenoids is a critical step in their development as therapeutic agents. However, published data remains limited. The following tables summarize available quantitative data, including in-silico predictions and experimental results from closely related synthetic triterpenoids, to provide a comparative baseline for researchers.
Table 1: Predicted ADME Properties of Selected Aza-Triterpenoid Derivatives (In Silico)
| Compound Class | Parent Triterpenoid | Predicted Human Intestinal Absorption (%) | Predicted Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | Predicted BBB Permeability | Key Structural Feature |
| A-Aza-Homo-Derivatives | Betulinic Acid | High | High | Low | Expanded A-ring with nitrogen |
| A-Ring Fused Pyrazines | Betulinic Acid | Moderate to High | Moderate | Low | Pyrazine ring fused to A-ring |
| C-28 Imidazole Derivatives | Oleanolic Acid | Moderate | Moderate | Low | Imidazole group at C-28 |
| A-Ring Lactams | Oleanolic Acid | High | High | Low | Lactam functionality in A-ring |
Note: Data in this table is derived from computational models and serves as a predictive guide. Actual in-vivo performance may vary.
Table 2: In-Vivo Pharmacokinetic Parameters of Representative Synthetic Triterpenoids
While specific data for a broad range of aza-triterpenoids is not yet available, studies on synthetic analogs like the oleanane (B1240867) triterpenoid 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) and its derivatives provide valuable insights into how modifications impact pharmacokinetics.
| Compound | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Alisol A | Rat | 10 mg/kg, p.o. | 1850 ± 720 | 0.25 | 2910 ± 1230 | 43.1 ± 18.1 | [1] |
| Alisol A 24-acetate | Rat | 10 mg/kg, p.o. | 118 ± 23 | 0.5 | 175 ± 28 | 7.9 ± 1.2 | [1] |
| Omaveloxolone | Human | 15 mg, p.o. | 54.9 ± 15.6 | 1.5 | 391 ± 141 | Not Reported | [2] |
This table includes data for non-aza synthetic triterpenoids to illustrate typical pharmacokinetic profiles and the impact of structural modifications on bioavailability.
Experimental Protocols
Detailed and validated experimental protocols are fundamental to obtaining reliable pharmacokinetic data. Below is a generalized, comprehensive methodology for a preclinical pharmacokinetic study of a novel aza-triterpenoid in a rodent model, based on established practices for triterpenoid analysis.
Protocol: Preclinical Pharmacokinetic Evaluation of an Aza-Triterpenoid in Rats
1. Animal Model and Housing:
-
Species: Male Sprague-Dawley rats (n=6 per group).
-
Weight: 200-250 g.
-
Housing: Housed in a controlled environment (22±2°C, 50±10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Acclimatize animals for at least one week prior to the study. Fast overnight before dosing.
2. Dosing and Administration:
-
Formulation: Prepare the aza-triterpenoid in a suitable vehicle (e.g., a solution of Cremophor EL, ethanol, and saline) to ensure solubility and stability.
-
Intravenous (IV) Group: Administer the compound via the tail vein at a dose of 5 mg/kg to determine clearance and volume of distribution, and to calculate absolute bioavailability.
-
Oral (PO) Group: Administer the compound by oral gavage at a dose of 20 mg/kg.
3. Blood Sample Collection:
-
Timepoints: Collect blood samples (approx. 200 µL) from the jugular vein at pre-dose (0 h) and at 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Anticoagulant: Collect samples into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood at 4000 rpm for 10 minutes at 4°C. Separate the plasma and store at -80°C until analysis.
4. Bioanalytical Method: LC-MS/MS Quantification:
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ESI mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific to the aza-triterpenoid and an internal standard (IS).
-
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of IS solution.
-
Perform protein precipitation by adding 200 µL of acetonitrile.
-
Vortex mix for 2 minutes, then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for injection.
-
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) × (Dose_iv / Dose_oral) × 100.
Mandatory Visualizations
Experimental and Logical Workflows
Key Signaling Pathways
Aza-triterpenoids are often designed to retain or enhance the anti-cancer activities of their parent compounds. Many of these activities are mediated through the modulation of critical cell survival and death pathways.
References
Methodological & Application
Application Notes and Protocols for Cell-Based Assays for Aza-Triterpenoid Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aza-triterpenoids, a class of modified natural products, have garnered significant interest in oncology research due to their potent cytotoxic effects against a variety of cancer cell lines. These compounds often induce programmed cell death, or apoptosis, making them promising candidates for novel anti-cancer therapies. This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of aza-triterpenoids using common cell-based assays. The protocols described herein cover methods for determining cell viability, quantifying apoptosis, and investigating the underlying molecular mechanisms.
Data Presentation: Cytotoxicity of Triterpenoids and Aza-derivatives
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of various triterpenoids and their aza-derivatives in different cancer cell lines, as determined by the assays detailed in this document.
Table 1: IC50 Values of 5-Azacytidine (5-AZA) in Leukemia Cell Lines
| Cell Line | Incubation Time (hr) | IC50 (µM) | Assay |
| MOLT4 | 24 | 16.51 | MTT |
| MOLT4 | 48 | 13.45 | MTT |
| Jurkat | 24 | 12.81 | MTT |
| Jurkat | 48 | 9.78 | MTT |
| Jurkat | - | > 2 | MTT |
| MOLT4 | - | > 2 | MTT |
| TF-1 | - | < 0.05 | Not Specified |
| U937 | - | < 0.05 | Not Specified |
| Raji | - | < 0.05 | Not Specified |
| HEL | - | < 0.05 | Not Specified |
| ML-1 | - | 0.05 - 0.4 | Not Specified |
| HL-60 | - | 0.05 - 0.4 | Not Specified |
| K562 | - | 0.05 - 0.4 | Not Specified |
| Data sourced from multiple studies.[1][2] |
Table 2: IC50 Values of Betulinic Acid and its Aza-Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Assay |
| Betulinic Acid | HT29 (Colon) | >10 | Not Specified |
| 28-O-hexahydrophthalyl BE | HT29 (Colon) | <10 | Not Specified |
| Betulinic Acid Ester Derivative (with Lysine) | A431 (Skin) | 7 | MTT |
| Betulinic Acid Ester Derivative (with Ornithine) | A431 (Skin) | 10 | MTT |
| Betulinic Acid Derivatives | MV4-11 (Leukemia) | 2 - 5 | MTT, SRB |
| Betulinic Acid | MDA-MB-231 (Breast) | 17.21 ± 0.86 (48hr) | MTT |
| Betulinic Acid | MCF-10A (Normal Breast) | <17.21 (48hr) | MTT |
| Data sourced from multiple studies.[3][4][5][6][7] |
Table 3: IC50 Values of Other Triterpenoids and Aza-Triterpenoids in Various Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Assay |
| Aza-lupane 3,30-Bis(aza) derivatives | Various | Improved vs. Betulinic Acid | Not Specified |
| Azadirone | HCT-116, HT-29 (Colon) | ~10 | Not Specified |
| Lupeol | MCF-7 (Breast) | 80 | Not Specified |
| Ursolic Acid | HaCat (Keratinocyte) | Concentration-dependent | Not Specified |
| Synthetic Triterpenoid (CDDO-Me) | Colorectal Cancer Cells | 1.25 - 10 | MTS |
| Data sourced from multiple studies.[8][9][10][11][12][13][14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is crucial to optimize these protocols for specific cell lines and aza-triterpenoid compounds.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the cytotoxic effects of aza-triterpenoids.
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells to form an insoluble purple formazan (B1609692) product.[6][15][16][17]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[18]
-
Compound Treatment: Treat cells with various concentrations of the aza-triterpenoid and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[18]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[16][18]
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[16][18]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 492 nm or 570 nm using a microplate reader.[16][18]
The SRB assay is a colorimetric assay that relies on the binding of the SRB dye to basic amino acid residues of cellular proteins under mildly acidic conditions.[3][9][19]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[19]
-
Washing: Wash the plates four times with 1% (v/v) acetic acid to remove excess TCA and air dry the plates.[3][19]
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[3]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.[3]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[19]
-
Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 510 nm.[3][9]
The LDH assay is a colorimetric assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[5][7][10][20]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the aza-triterpenoid as described for the MTT assay. Include appropriate controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and medium only (background).
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[5]
-
LDH Reaction: Transfer 50-100 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Mixture Addition: Add 100 µL of the LDH reaction solution (containing substrate, cofactor, and a tetrazolium salt) to each well.[5]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[7]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[20]
Apoptosis Assays
These assays are used to determine if the cytotoxic effects of aza-triterpenoids are mediated through the induction of apoptosis.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.[11][21][22][23]
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the aza-triterpenoid for the desired time.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[22][24]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-5 µL of PI (100 µg/mL working solution).[11][24]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22][24]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells immediately by flow cytometry.[24]
This technique is used to detect the cleavage of caspases, which are key executioners of apoptosis. The cleavage of pro-caspases into their active forms is a hallmark of apoptosis.[12][25][26]
Protocol:
-
Cell Lysis: After treatment with the aza-triterpenoid, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[25]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[2]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the pro- and cleaved forms of caspases (e.g., caspase-3, caspase-8, caspase-9) overnight at 4°C.[2]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Visualizations
Experimental Workflow
Caption: General experimental workflow for assessing aza-triterpenoid cytotoxicity.
Signaling Pathways of Aza-Triterpenoid Induced Apoptosis
Aza-triterpenoids can induce apoptosis through two main signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.
Caption: Aza-triterpenoid induced apoptosis signaling pathways.
References
- 1. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A 3D QSAR Study of Betulinic Acid Derivatives as Anti-Tumor Agents Using Topomer CoMFA: Model Building Studies and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study [mdpi.com]
- 6. The new esters derivatives of betulin and betulinic acid in epidermoid squamous carcinoma treatment - In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Azadirone, a limonoid tetranortriterpene, induces death receptors and sensitizes human cancer cells to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) through a p53 protein-independent mechanism: evidence for the role of the ROS-ERK-CHOP-death receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, proapoptotic screening, and structure-activity relationships of novel aza-lupane triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic triterpenoids inhibit growth, induce apoptosis and suppress pro-survival Akt, mTOR and NF-{kappa}B signaling proteins in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ursolic acid induces apoptosis through caspase-3 activation and cell cycle arrest in HaCat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lupeol, a fruit and vegetable based triterpene, induces apoptotic death of human pancreatic adenocarcinoma cells via inhibition of Ras signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unveiling the pharmacological potential of plant triterpenoids in breast cancer management: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Apoptotic effects of triterpenoids isolated from Pleiocarpa pycnantha leaves in cancer cells and molecular docking study of the interactions of camptothecin and ursolic acid with human caspase 3, caspase 9 and topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. researchgate.net [researchgate.net]
- 23. Item - IC50 values in leukemic cell lines, primary lymphoblast cells from pre-B ALL and T-ALL patients. - Public Library of Science - Figshare [plos.figshare.com]
- 24. researchgate.net [researchgate.net]
- 25. Lupane Triterpenoids from Acacia mellifera with Cytotoxic Activity | MDPI [mdpi.com]
- 26. medic.upm.edu.my [medic.upm.edu.my]
Application Notes and Protocols for Investigating 4-Aza-Oleanolic Acid Methyl Ester in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are designed to serve as a comprehensive guide for the investigation of 4-Aza-Oleanolic acid methyl ester in cancer cell lines. As of the compilation of this document, specific experimental data on the biological activity of this compound in cancer models is limited in publicly available literature. Therefore, the information and protocols provided herein are based on the well-documented anti-cancer properties of the parent compound, oleanolic acid (OA), and its other derivatives. It is imperative that these protocols are adapted and optimized by researchers for their specific experimental conditions and cell lines of interest. All findings should be validated through rigorous experimentation.
Introduction
Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid, and its synthetic derivatives have emerged as a promising class of compounds in cancer research.[1] These molecules have been shown to exert a range of anti-neoplastic effects, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis across a variety of cancer cell lines.[2] The proposed mechanisms of action are diverse, involving the modulation of key cellular signaling pathways such as NF-κB, AKT/mTOR, and intrinsic and extrinsic apoptotic pathways.[1][2]
This compound is a synthetic derivative of oleanolic acid. While its specific biological activities are yet to be extensively characterized, its structural similarity to other bioactive oleanolic acid esters suggests it may possess significant anti-cancer properties. These notes provide a framework for the systematic evaluation of this compound's potential as a therapeutic agent.
Data Presentation: Comparative Cytotoxicity of Oleanolic Acid and its Derivatives
To provide a contextual baseline for researchers investigating this compound, the following table summarizes the reported cytotoxic activities (IC₅₀ values) of oleanolic acid and some of its derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Oleanolic Acid | Panc-28 (Pancreatic) | ~102 (46.35 µg/ml) | [3] |
| Oleanolic Acid | MKN28 (Gastric) | ~35 (15.9 µg/ml) at 24h | [4] |
| Achyranthoside H methyl ester | MCF-7 (Breast) | 4.0 | [1] |
| Achyranthoside H methyl ester | MDA-MB-453 (Breast) | 6.5 | [1] |
| Oleanolic acid methyl ester derivative | HeLa (Cervical) | 56.4 (at 24h), 33.8 (at 48h) | [5] |
| CDDO-Me | NSCLC (Lung) | 0.1 - 0.3 | [6] |
| OA-PM-β-CD conjugate (48) | MCF-7 (Breast) | 8.47 | [7] |
| OA-PM-β-CD conjugate (48) | BGC-823 (Gastric) | 6.06 | [7] |
| OA-PM-β-CD conjugate (48) | HL-60 (Leukemia) | 7.12 | [7] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in serum-free medium to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying the induction of apoptosis.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations (e.g., IC₅₀ and 2x IC₅₀) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is to investigate the effect of the compound on key proteins involved in apoptosis and cell survival.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP, Akt, p-Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the band intensities to determine changes in protein expression.
Visualizations
Caption: General workflow for in vitro evaluation of this compound.
Caption: A potential mitochondrial-mediated apoptosis pathway for oleanolic acid derivatives.
References
- 1. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oleanolic acid arrests cell cycle and induces apoptosis via ROS-mediated mitochondrial depolarization and lysosomal membrane permeabilization in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oleanolic acid induces apoptosis of MKN28 cells via AKT and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 4-Aza-Oleanolic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aza-Oleanolic acid methyl ester is a synthetic derivative of oleanolic acid, a naturally occurring pentacyclic triterpenoid (B12794562) with known anti-inflammatory properties. Oleanolic acid and its derivatives have been shown to modulate various inflammatory pathways, making this class of compounds a promising area for the development of new anti-inflammatory agents.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the evaluation of the anti-inflammatory potential of this compound.
The protocols outlined below are designed to assess the compound's effects on key inflammatory mediators and pathways, including the inhibition of nitric oxide (NO) production, cyclooxygenase (COX) and lipoxygenase (LOX) enzyme activity, and the production of pro-inflammatory cytokines. These assays are foundational in the preclinical screening of novel anti-inflammatory drug candidates.
Potential Anti-inflammatory Mechanisms
Based on the known activities of oleanolic acid and its analogs, this compound may exert its anti-inflammatory effects through one or more of the following mechanisms:
-
Inhibition of Pro-inflammatory Enzymes: Reduction of the activity of enzymes like COX-2 and 5-LOX, which are crucial for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.[4][6]
-
Suppression of Inflammatory Mediators: Decreased production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in immune cells like macrophages.[4]
-
Modulation of Signaling Pathways: Interference with key inflammatory signaling cascades, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2][3][5]
Data Presentation
As no specific quantitative data for this compound is currently available in the public domain, the following tables are presented as templates for organizing experimental results.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | NO Production (% of Control) | IC₅₀ (µM) |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Positive Control (e.g., L-NAME) |
Table 2: Inhibition of COX-1 and COX-2 Enzyme Activity by this compound
| Concentration (µM) | COX-1 Inhibition (%) | COX-2 Inhibition (%) | IC₅₀ (µM) - COX-1 | IC₅₀ (µM) - COX-2 |
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Positive Control (e.g., Celecoxib) |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Positive Control (e.g., Dexamethasone) |
Experimental Protocols
1. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay determines the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
-
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) (NaNO₂) standard
-
96-well cell culture plates
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare various concentrations of this compound in DMEM.
-
Pre-treat the cells with the different concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Determine the percentage inhibition of NO production for each concentration of the test compound.
-
2. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This is a cell-free enzyme inhibition assay to determine the inhibitory effect of the test compound on COX-1 and COX-2.
-
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit (commercially available)
-
This compound
-
COX-1 and COX-2 specific inhibitors (e.g., SC-560 and Celecoxib) as positive controls
-
96-well plates
-
-
Protocol:
-
Follow the instructions provided with the commercial assay kit.
-
Typically, the protocol will involve preparing a reaction mixture containing the COX enzyme, heme, and a buffer in each well of a 96-well plate.
-
Add various concentrations of this compound to the wells. Include a vehicle control and positive controls for COX-1 and COX-2 inhibition.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at a controlled temperature (e.g., 37°C).
-
Stop the reaction and measure the product (e.g., Prostaglandin G₂) formation using a colorimetric or fluorometric method as per the kit's instructions.
-
Calculate the percentage inhibition of COX-1 and COX-2 activity for each concentration of the test compound.
-
3. Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement by ELISA
This assay quantifies the inhibitory effect of the test compound on the production of pro-inflammatory cytokines in LPS-stimulated macrophages.
-
Materials:
-
RAW 264.7 cells or human THP-1 monocytes
-
Cell culture medium and supplements
-
LPS
-
This compound
-
ELISA kits for TNF-α and IL-6
-
24-well cell culture plates
-
-
Protocol:
-
Seed cells (e.g., RAW 264.7 at 2 x 10⁵ cells/well) in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[7]
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 on the supernatants according to the manufacturer's instructions for the specific kits.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the cytokine concentrations from a standard curve.
-
Determine the percentage inhibition of each cytokine's production for each concentration of the test compound.
-
Visualizations
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and ...: Ingenta Connect [ingentaconnect.com]
- 3. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives | Bentham Science [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 7. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antiviral Screening of Oleanolic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods used to screen oleanolic acid (OA) and its derivatives for antiviral activity. The accompanying protocols offer detailed, step-by-step guidance for key in vitro assays.
Oleanolic acid, a naturally occurring pentacyclic triterpenoid, and its synthetic derivatives have demonstrated a broad spectrum of antiviral activities against numerous human pathogens, including Human Immunodeficiency Virus (HIV), influenza viruses, Hepatitis B and C viruses (HBV, HCV), and Herpes Simplex Virus (HSV).[1][2] Modifications to the core OA structure have been shown to enhance its antiviral potency, making these compounds promising candidates for antiviral drug development.[3]
Key Antiviral Screening Assays
A variety of in vitro assays are employed to determine the antiviral efficacy of oleanolic acid derivatives. These assays are crucial for determining the concentration at which the compounds inhibit viral replication and for understanding their mechanism of action. Commonly used methods include:
-
Cytopathic Effect (CPE) Reduction Assay: This assay measures the ability of a compound to protect host cells from the damaging effects (cytopathic effects) of viral infection.[4] Cell viability is typically quantified using colorimetric methods, such as the MTS assay.[5]
-
Plaque Reduction Assay: This is a standard method for quantifying infectious virus titers. It measures the reduction in the number of viral plaques—localized areas of cell death in a monolayer—in the presence of the antiviral compound.[4]
-
Virus Yield Reduction Assay: This assay quantifies the amount of new infectious virus particles produced by infected cells in the presence of the test compound.[6] It provides a direct measure of the inhibition of viral replication.
-
Viral Entry Assays: These assays are designed to determine if a compound inhibits the initial stages of viral infection, such as attachment to the host cell or fusion of the viral and cellular membranes.[7][8]
Data Presentation: Antiviral Activity of Oleanolic Acid Derivatives
The following tables summarize the reported in vitro antiviral activities of various oleanolic acid derivatives against a range of viruses.
| Derivative | Virus | Cell Line | Assay Type | EC₅₀ / IC₅₀ | Cytotoxicity (CC₅₀) | Selectivity Index (SI) | Reference |
| Against HIV-1 | |||||||
| Oleanolic Acid | HIV-1 | PBMC | Replication Inhibition | 22.7 µM (EC₅₀) | >100 µM | >4.4 | [9] |
| Derivative 15 | HIV-1 | H9 Lymphocytes | Replication Inhibition | 0.0039 µg/mL (EC₅₀) | Not Reported | 3570 | [2] |
| Derivative 32 | HIV-1 | H9 Cells | Replication Inhibition | 0.32 µM (EC₅₀) | Not Reported | Not Reported | [3] |
| 3-Phthaloyl Derivatives | HIV-1 | In vitro | Protease Inhibition | < 5 µM (IC₅₀) | Not Reported | Not Reported | [10] |
| Against Influenza Virus | |||||||
| OA-10 | Influenza A (H1N1, H5N1, H9N2, H3N2) | A549 | Replication Inhibition | 6.7 - 19.6 µM (EC₅₀) | >640 µM | >32.6 | [11] |
| Compound 10 | Influenza A/WSN/33 (H1N1) | MDCK | Replication Inhibition | 2.98 µM (IC₅₀) | Not Reported | Not Reported | [12] |
| Against Hepatitis B Virus (HBV) | |||||||
| OA-4 | HBV | HepG2.2.15 | DNA Replication Inhibition | 3.13 µg/mL (Concentration for 94.57% inhibition) | Not Reported | Not Reported | [1][13] |
| Against Hepatitis C Virus (HCV) | |||||||
| Oleanolic Acid | HCV (genotype 1b replicon & 2a JFH1) | Huh-7 | Replication Inhibition / NS5B Inhibition | Not specified, but significant suppression | Not Reported | Not Reported | [14] |
| Ursolic Acid | HCV (genotype 1b replicon & 2a JFH1) | Huh-7 | Replication Inhibition / NS5B Inhibition | Not specified, but significant suppression | Not Reported | Not Reported | [14] |
| Against Herpes Simplex Virus (HSV) | |||||||
| Oleanolic Acid | HSV-1 | Vero | Plaque Reduction | 6.8 µg/mL (EC₅₀) | Not Reported | Not Reported | [15] |
| Oleanolic Acid | HSV-2 | Vero | Plaque Reduction | 7.8 µg/mL (EC₅₀) | Not Reported | Not Reported | [15] |
| AXX-18 | HSV-1/F | HaCaT | Plaque Reduction | 1.47 µM (EC₅₀) | 44.69 µM | 30.4 | [16] |
Experimental Protocols
Cytopathic Effect (CPE) Reduction Assay using MTS
This protocol is designed to assess the ability of oleanolic acid derivatives to protect cells from virus-induced cell death.
Materials:
-
Host cells appropriate for the virus of interest (e.g., Vero, A549, HepG2)
-
Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Virus stock of known titer
-
Oleanolic acid derivatives dissolved in DMSO
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Phosphate-buffered saline (PBS)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the oleanolic acid derivatives in cell culture medium. Also, prepare a virus control (no compound) and a cell control (no virus, no compound).
-
Infection and Treatment: After 24 hours, remove the medium from the cells. Add the diluted compounds to the appropriate wells. Subsequently, add the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
MTS Assay:
-
Carefully remove the medium from all wells.
-
Add 100 µL of fresh medium and 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.[5]
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control and virus control. Determine the 50% effective concentration (EC₅₀) from the dose-response curve.
Plaque Reduction Assay
This protocol quantifies the reduction in infectious virus particles in the presence of oleanolic acid derivatives.
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock
-
Oleanolic acid derivatives
-
Serum-free medium
-
Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose)
-
PBS
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%) for fixation
Procedure:
-
Cell Preparation: Grow host cells to confluence in multi-well plates.
-
Virus and Compound Incubation: Prepare serial dilutions of the oleanolic acid derivatives. Mix each dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cells and wash with PBS. Add the virus-compound mixture to the cells and incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: After adsorption, remove the inoculum and gently add the overlay medium to each well. The overlay restricts the spread of the virus, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the formalin and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
-
Plaque Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the 50% inhibitory concentration (IC₅₀).[4]
Virus Yield Reduction Assay
This protocol measures the inhibition of the production of new infectious virus particles.
Materials:
-
Host cells in multi-well plates
-
Virus stock
-
Oleanolic acid derivatives
-
Cell culture medium
-
Apparatus for titrating virus (e.g., for plaque assay or TCID₅₀)
-
qRT-PCR reagents and instrument (optional, for quantifying viral RNA)
Procedure:
-
Infection and Treatment: Infect a confluent monolayer of host cells with the virus at a specific MOI in the presence of serial dilutions of the oleanolic acid derivatives.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Harvesting Progeny Virus: After incubation, collect the cell culture supernatant (and/or cell lysates) which contains the newly produced virus particles.
-
Titration of Progeny Virus: Determine the titer of the harvested virus from each treatment condition using a standard titration method like the plaque assay or the 50% Tissue Culture Infectious Dose (TCID₅₀) assay.[6][17]
-
Data Analysis: Compare the virus titers from the compound-treated wells to the virus control. Calculate the percentage of virus yield reduction and determine the EC₅₀. Alternatively, viral RNA can be extracted and quantified by qRT-PCR to measure the reduction in viral genome copies.[18]
Mechanisms of Action & Signaling Pathways
Oleanolic acid and its derivatives have been shown to interfere with various stages of the viral life cycle. The following diagrams illustrate some of the known mechanisms of action.
Caption: General workflow for antiviral screening of oleanolic acid derivatives.
Caption: Inhibition of influenza virus entry by an oleanolic acid derivative.[11][19]
Caption: Inhibition of HSV-1 DNA replication by an oleanolic acid derivative.[16][20]
Caption: Inhibition of HCV NS5B polymerase by oleanolic and ursolic acids.[14]
References
- 1. A Series of Oleanolic Acid Derivatives as Anti-Hepatitis B Virus Agents: Design, Synthesis, and in Vitro and in Vivo Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-HIV activity of oleanolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Activities of Oleanolic Acid and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A novel method for high-throughput screening to quantify antiviral activity against viruses that induce limited CPE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Oleanolic Acid Derivatives as Potential Inhibitors of HIV-1 Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Oleanolic Acid Derivative Inhibits Hemagglutinin-Mediated Entry of Influenza A Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Structure Activity Relationship and Anti-influenza A Virus Evaluation of Oleanolic Acid-Linear Amino Derivatives [jstage.jst.go.jp]
- 13. A Series of Oleanolic Acid Derivatives as Anti-Hepatitis B Virus Agents: Design, Synthesis, and in Vitro and in Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oleanolic acid and ursolic acid: novel hepatitis C virus antivirals that inhibit NS5B activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Viral UL8 Is Involved in the Antiviral Activity of Oleanolic Acid Against HSV-1 Infection [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. labinsights.nl [labinsights.nl]
- 18. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing 4-Aza-Oleanolic Acid Methyl Ester Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
4-Aza-Oleanolic acid methyl ester is a synthetic triterpenoid (B12794562) derivative of oleanolic acid. The parent compound, oleanolic acid, and its various derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and metabolic modulatory effects. These effects are often attributed to the modulation of key signaling pathways such as NF-κB, PI3K/Akt/mTOR, and STAT3. Given the pharmacological precedent of this class of compounds, this compound is a promising candidate for evaluation in several therapeutic areas.
These application notes provide detailed protocols for preclinical evaluation of this compound in established animal models of metabolic syndrome, acute inflammation, and cancer. The following protocols are proposed based on the known activities of related oleanolic acid derivatives and are intended to serve as a comprehensive guide for researchers initiating efficacy studies.
Evaluation in a Diet-Induced Obesity (DIO) Mouse Model for Metabolic Syndrome
This model is ideal for assessing the potential of this compound to ameliorate metabolic dysregulation associated with obesity, such as insulin (B600854) resistance, dyslipidemia, and hepatic steatosis. The C57BL/6J mouse strain is widely used as it readily develops features of metabolic syndrome when fed a high-fat diet.[1][2]
Experimental Protocol:
Animal Model: Male C57BL/6J mice, 6-8 weeks old.[1]
Housing: Animals should be housed in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle and ad libitum access to food and water.
Diet-Induced Obesity Induction:
-
Acclimatize mice for one week on a standard chow diet.
-
Randomize mice into two groups: a control group receiving a low-fat diet (LFD; typically 10% kcal from fat) and a diet-induced obesity (DIO) group receiving a high-fat diet (HFD; typically 45-60% kcal from fat).[3][4]
-
Continue the respective diets for 8-12 weeks to induce the obese phenotype in the HFD group.[1]
Treatment:
-
After the induction period, divide the DIO mice into a vehicle control group and one or more this compound treatment groups (e.g., low, medium, and high dose).
-
A lean control group on the LFD should also be maintained.
-
Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administer daily via oral gavage for 4-8 weeks.
Key Parameters and Measurements:
-
Body Weight and Food Intake: Monitor and record weekly.[3][5]
-
Glucose Homeostasis:
-
Fasting Blood Glucose and Insulin: Measure at baseline and at the end of the study from tail vein blood after a 6-hour fast.[6]
-
Intraperitoneal Glucose Tolerance Test (IPGTT): Perform at the end of the treatment period. After a 6-hour fast, administer an intraperitoneal injection of glucose (1.5-2 g/kg body weight).[6] Measure blood glucose from the tail vein at 0, 15, 30, 60, and 120 minutes post-injection.[6]
-
-
Serum Lipid Profile: At the end of the study, collect blood via cardiac puncture and analyze serum for total cholesterol, triglycerides, HDL, and LDL levels.[5]
-
Liver Analysis:
-
Harvest and weigh the liver.
-
Homogenize a portion for lipid content analysis (triglycerides).
-
Fix a portion in 10% neutral buffered formalin for histological analysis (H&E staining for steatosis, Oil Red O for lipid accumulation).
-
Data Presentation:
| Parameter | Lean Control (LFD) | DIO Vehicle Control (HFD) | DIO + Low Dose Compound | DIO + Medium Dose Compound | DIO + High Dose Compound |
| Initial Body Weight (g) | |||||
| Final Body Weight (g) | |||||
| Total Body Weight Gain (g) | |||||
| Average Daily Food Intake (g) | |||||
| Fasting Blood Glucose (mg/dL) | |||||
| Fasting Serum Insulin (ng/mL) | |||||
| IPGTT AUC (mg/dL*min) | |||||
| Serum Triglycerides (mg/dL) | |||||
| Serum Total Cholesterol (mg/dL) | |||||
| Liver Weight (g) | |||||
| Liver Triglycerides (mg/g tissue) |
Experimental Workflow Diagram:
Evaluation in a Carrageenan-Induced Paw Edema Rat Model for Acute Inflammation
This model is a well-established and highly reproducible assay for evaluating the anti-inflammatory properties of novel compounds.[7][8] It is particularly sensitive to inhibitors of prostaglandin (B15479496) synthesis.[9]
Experimental Protocol:
Animal Model: Male Sprague-Dawley or Wistar rats, weighing 150-200g.[10][11]
Housing: Standard housing conditions as described in the previous section. Acclimatize animals for at least one week before the experiment.[9]
Treatment:
-
Fast animals overnight prior to the experiment, with free access to water.[11]
-
Randomize rats into a vehicle control group, a positive control group (e.g., Indomethacin, 10 mg/kg), and one or more this compound treatment groups.
-
Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.[11]
Induction of Edema:
-
Inject 0.1 mL of a 1% (w/v) solution of λ-carrageenan in sterile saline into the sub-plantar surface of the right hind paw of each rat.[12][13]
-
Inject 0.1 mL of sterile saline into the sub-plantar surface of the left hind paw to serve as a control.[14]
Measurement of Paw Edema:
-
Measure the volume of both hind paws at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection using a plethysmometer.[13]
-
The degree of swelling is calculated as the difference in paw volume between the right (carrageenan-injected) and left (saline-injected) paw.
-
The percentage inhibition of edema is calculated for each treated group relative to the vehicle control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 1h | Paw Volume Increase (mL) at 2h | Paw Volume Increase (mL) at 3h | Paw Volume Increase (mL) at 4h | Paw Volume Increase (mL) at 5h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0% | |||||
| Positive Control (Indomethacin) | 10 | ||||||
| Low Dose Compound | |||||||
| Medium Dose Compound | |||||||
| High Dose Compound |
Experimental Workflow Diagram:
Evaluation in a Subcutaneous Tumor Xenograft Mouse Model
This model is fundamental for assessing the in vivo anti-cancer efficacy of this compound against human cancer cell lines. Immunodeficient mice (e.g., nude or NSG mice) are used to prevent rejection of the human tumor cells.[15][16]
Experimental Protocol:
Animal Model: Female athymic nude mice (nu/nu) or NSG mice, 6-8 weeks old.[16]
Cell Culture:
-
Select a human cancer cell line of interest (e.g., PC-3 for prostate cancer, A549 for lung cancer, MCF-7 for breast cancer).
-
Culture the cells in the recommended medium and conditions until they reach 80-90% confluency in the logarithmic growth phase.[17]
Tumor Inoculation:
-
Harvest and wash the cells, then resuspend them in sterile, serum-free medium or PBS at a concentration of 1-5 x 10⁷ cells/mL.[17] For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate.[17]
-
Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.[17]
Treatment:
-
Monitor tumor growth 2-3 times per week using digital calipers.[16]
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into control and treatment groups.
-
Administer the vehicle or this compound at various doses according to the desired schedule (e.g., daily, once every two days) via an appropriate route (p.o., i.p., or i.v.).
-
Continue treatment for a predefined period (e.g., 21-28 days).
Key Parameters and Measurements:
-
Tumor Volume: Measure tumor length (L) and width (W) 2-3 times weekly and calculate the volume using the formula: Volume = (L x W²)/2.[18]
-
Body Weight: Monitor and record 2-3 times weekly as an indicator of toxicity.
-
Tumor Growth Inhibition (TGI): Calculate at the end of the study.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size (typically 1500-2000 mm³) or at the end of the study period.[17] Tumors can be excised, weighed, and processed for further analysis (e.g., histology, western blotting).
Data Presentation:
| Treatment Group | Dose & Schedule | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 0% | |||
| Positive Control (e.g., Doxorubicin) | |||||
| Low Dose Compound | |||||
| Medium Dose Compound | |||||
| High Dose Compound |
Experimental Workflow Diagram:
References
- 1. criver.com [criver.com]
- 2. C57BL/6J substrain differences in response to high-fat diet intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Development of Diet-Induced Obesity and Glucose Intolerance in C57Bl/6 Mice on a High-Fat Diet Consists of Distinct Phases | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. The Development of Diet-Induced Obesity and Glucose Intolerance in C57Bl/6 Mice on a High-Fat Diet Consists of Distinct Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 16. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. yeasenbio.com [yeasenbio.com]
- 18. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for the Formulation of 4-Aza-Oleanolic Acid Methyl Ester for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and guidelines for the formulation of 4-Aza-Oleanolic acid methyl ester, a triterpenoid (B12794562) derivative, for in vivo research applications. Due to its predicted low aqueous solubility, appropriate formulation is critical for achieving desired exposure and reliable results in animal studies.
Introduction
This compound is a synthetic derivative of oleanolic acid.[1][2][3] Oleanolic acid and its derivatives have garnered significant interest for their potential therapeutic properties, including anti-inflammatory and anti-tumor activities.[4] A major challenge in the in vivo evaluation of oleanolic acid and similar compounds is their poor water solubility, which can lead to low bioavailability.[4][5][6] This application note outlines formulation strategies to enhance the solubility and facilitate the oral administration of this compound in preclinical animal models.
Physicochemical Properties and Solubility
There is limited publicly available data on the aqueous solubility of this compound. However, its parent compound, oleanolic acid, is known to be poorly soluble in water.[4][5][6] One supplier indicates that this compound is soluble in DMSO at 10 mM.[2] For the purpose of this guide, it is assumed that this compound shares the poor aqueous solubility characteristics of oleanolic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₃NO₃ | [7] |
| Molecular Weight | 441.65 g/mol | [1][2][7] |
| XLogP3 | 5.6 | [7] |
| Solubility in DMSO | 10 mM | [2] |
Formulation Strategies for Poorly Soluble Compounds
For compounds with low aqueous solubility, several formulation approaches can be employed to improve their delivery for in vivo studies. The choice of formulation will depend on the required dose, the animal species, and the route of administration. For oral gavage, common strategies include:
-
Suspensions: The compound is suspended in an aqueous vehicle containing a suspending agent to ensure uniform dosing.[8][9]
-
Co-solvent Systems: A mixture of a water-miscible organic solvent and an aqueous vehicle is used to dissolve the compound.[10]
-
Lipid-Based Formulations: The compound is dissolved or suspended in a lipid vehicle, which can enhance absorption.[10][11]
Experimental Protocols
The following protocols provide step-by-step instructions for preparing formulations of this compound for oral gavage in rodents. It is recommended to prepare dosing solutions fresh daily.[8][12]
4.1. Protocol 1: Carboxymethylcellulose (CMC-Na) Suspension
This protocol is suitable for administering a suspension of the test compound.
Materials:
-
This compound
-
Sodium carboxymethylcellulose (CMC-Na)
-
Sterile water for injection
-
Mortar and pestle
-
Homogenizer (optional)
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare the Vehicle:
-
Weigh the required amount of CMC-Na to prepare a 0.5% (w/v) solution in sterile water.
-
Slowly add the CMC-Na to the water while stirring continuously with a magnetic stirrer to prevent clumping.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear.
-
-
Prepare the Suspension:
-
Weigh the required amount of this compound.
-
If necessary, grind the compound to a fine powder using a mortar and pestle to improve suspension homogeneity.
-
Add a small volume of the 0.5% CMC-Na vehicle to the powder to form a paste.
-
Gradually add the remaining vehicle while mixing continuously.
-
For a more uniform suspension, use a homogenizer.
-
Continuously stir the final suspension during dosing to ensure homogeneity.
-
Table 2: Example Formulation for a 10 mg/kg Dose in Mice
| Parameter | Value |
| Mouse body weight | 25 g |
| Dosing volume | 10 mL/kg (0.25 mL) |
| Dose per mouse | 0.25 mg |
| Concentration of dosing solution | 1 mg/mL |
| Total volume to prepare (for 10 mice + overage) | 5 mL |
| Amount of this compound | 5 mg |
| Amount of CMC-Na (for 0.5% solution) | 25 mg |
| Volume of sterile water | 5 mL |
4.2. Protocol 2: Co-solvent Formulation (PEG 400 and Saline)
This protocol is intended to create a solution, which may be preferable if the compound's solubility allows.
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Water bath or sonicator
Procedure:
-
Solubilization:
-
Weigh the required amount of this compound and place it in a sterile tube.
-
Add a predetermined volume of PEG 400. The ratio of PEG 400 to saline will need to be optimized based on the compound's solubility. A common starting point is 10-20% PEG 400.
-
Vortex the mixture until the compound is dissolved. Gentle warming in a water bath or sonication may be required.
-
-
Dilution:
-
Slowly add the sterile saline to the PEG 400 solution while vortexing to reach the final desired concentration and volume.
-
Visually inspect the solution for any precipitation. If precipitation occurs, a higher percentage of PEG 400 may be needed.
-
Table 3: Example Co-solvent Formulation
| Component | Percentage |
| PEG 400 | 10% |
| Saline | 90% |
| This compound | Target Concentration (e.g., 1 mg/mL) |
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in preparing the formulations.
Caption: Workflow for preparing a CMC-Na suspension.
Caption: Workflow for preparing a co-solvent formulation.
Oral Gavage Procedure (Rodents)
This is a general guideline and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) regulations.[12]
Materials:
-
Appropriately sized gavage needle (e.g., 18-20 gauge for mice)[13]
-
Syringe
-
Animal scale
Procedure:
-
Animal Preparation:
-
Administration:
-
Gently restrain the animal.
-
Insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle as it is gently advanced. Do not force the needle.[12][13]
-
Once the needle is at the pre-measured depth, slowly administer the formulation.[13]
-
-
Post-Administration:
-
Gently remove the needle.
-
Return the animal to its cage and monitor for any signs of distress.[12]
-
Conclusion
The successful in vivo evaluation of this compound relies on the use of an appropriate formulation to overcome its poor aqueous solubility. The protocols provided in this application note offer standard starting points for developing a suitable oral formulation. It is crucial to perform pilot studies to assess the tolerability and pharmacokinetics of the chosen formulation in the selected animal model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | 三萜类衍生物 | MCE [medchemexpress.cn]
- 4. Enhanced Water Solubility and Anti-Tumor Activity of Oleanolic Acid through Chemical Structure Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microemulsions Enhance the In Vitro Antioxidant Activity of Oleanolic Acid in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. This compound | C28H43NO3 | CID 21671069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Guide to Oral Suspensions for Formulation Scientists - Lubrizol [lubrizol.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. benchchem.com [benchchem.com]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
Application Note: Quantitative Analysis of 4-Aza-Oleanolic Acid Methyl Ester in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Aza-Oleanolic acid methyl ester is a synthetic triterpenoid (B12794562) derivative with potential therapeutic applications. The development of novel pharmaceuticals requires robust and sensitive bioanalytical methods for pharmacokinetic and pharmacodynamic studies. This application note details a sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The described protocol is adapted from established methods for the structurally similar compound, oleanolic acid.
Analytical Method: LC-MS/MS
A highly selective and sensitive HPLC-ESI-MS-MS method is proposed for the determination of this compound in human plasma. The method utilizes liquid-liquid extraction for sample cleanup and an internal standard for accurate quantification.
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Detailed Experimental Protocols
Stock and Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol (B129727) to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol.
-
Calibration Standards: Spike blank human plasma with the working standard solutions to obtain final concentrations for the calibration curve. A suggested range, based on oleanolic acid analysis, is 0.02 ng/mL to 30.0 ng/mL[1][2].
-
Internal Standard (IS) Solution: Prepare a stock solution of a suitable internal standard (e.g., glycyrrhetinic acid or a stable isotope-labeled analog) in methanol. A working IS solution is then prepared by further dilution.
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 0.5 mL of plasma sample (calibration standard, quality control, or unknown sample) into a clean microcentrifuge tube.
-
Add the internal standard solution to each tube and vortex briefly.
-
Add 1 mL of ethyl acetate (B1210297) to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters are adapted from methods for oleanolic acid and may require optimization for this compound.
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Analytical Column | Zorbax-Extend ODS, 150 mm x 4.6 mm, 5 µm[1][2] |
| Mobile Phase | Methanol : 32.5 mM Ammonium Acetate (85:15, v/v)[1][2] |
| Flow Rate | 1.0 mL/min (with a 30% split to the mass spectrometer)[1][2] |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000 or equivalent) |
| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Selected Reaction Monitoring (SRM) |
| SRM Transitions | To be determined for this compound and the chosen Internal Standard. For Oleanolic acid, a transition is m/z 455.4 -> 455.4[1][2]. |
Quantitative Data Summary
The following table summarizes the expected validation parameters for the analytical method, based on published data for oleanolic acid.
| Validation Parameter | Expected Value |
| Linearity Range | 0.02 - 30.0 ng/mL[1][2] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL[1][2] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy | 85 - 115% |
| Recovery | > 80% |
Signaling Pathway Context
While the specific signaling pathways modulated by this compound are under investigation, its parent compound, oleanolic acid, and its derivatives are known to interact with various cellular pathways, including those involved in inflammation and metabolic regulation. For instance, oleanolic acid derivatives have been shown to be inhibitors of Protein Tyrosine Phosphatase 1B (PTP-1B), a key regulator in insulin (B600854) and leptin signaling pathways[3].
Caption: Putative inhibitory action on the PTP-1B enzyme in the insulin signaling pathway.
Conclusion
This application note provides a comprehensive framework for the development and validation of an LC-MS/MS method for the quantification of this compound in human plasma. The described protocols, adapted from established methods for structurally related compounds, offer a robust starting point for researchers in the field of drug metabolism and pharmacokinetics. Method optimization and full validation according to regulatory guidelines are recommended prior to its application in clinical or preclinical studies.
References
- 1. Determination of oleanolic acid in human plasma and study of its pharmacokinetics in Chinese healthy male volunteers by HPLC tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of oleanolic acid derivatives: In vitro, in vivo and in silico studies for PTP-1B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 4-Aza-Oleanolic Acid Methyl Ester Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 4-Aza-Oleanolic acid methyl ester and a proposed strategy for the generation of a library of its derivatives for structure-activity relationship (SAR) studies. The protocols are based on established chemical transformations of pentacyclic triterpenoids, particularly the Beckmann rearrangement for the introduction of a nitrogen atom into the A-ring.
Introduction
Oleanolic acid is a naturally occurring pentacyclic triterpenoid (B12794562) with a wide range of reported biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] Structural modification of the oleanolic acid scaffold is a key strategy to enhance its therapeutic potential and to develop new chemical entities with improved pharmacological profiles. The introduction of a heteroatom, such as nitrogen, into the triterpenoid skeleton can significantly alter its biological properties. The synthesis of A-homo-aza-triterpenoids, specifically the 4-aza lactam derivatives, has been explored as a means to generate novel bioactive compounds.[3]
This document outlines the synthesis of this compound, a key intermediate for the development of novel derivatives. A proposed set of derivatives with modifications at the lactam nitrogen and the C-28 carboxyl group is presented, along with a hypothetical structure-activity relationship table to guide further research.
Experimental Protocols
I. Synthesis of 3-Oxo-Oleanolic Acid Methyl Ester (2)
Materials:
-
Oleanolic acid methyl ester (1)
-
Acetone (B3395972) (anhydrous)
-
Jones reagent (Chromic acid in sulfuric acid)
-
Isopropyl alcohol
-
Dichloromethane (DCM)
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve oleanolic acid methyl ester (1) in anhydrous acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise with stirring until a persistent orange color is observed.
-
Continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the dropwise addition of isopropyl alcohol until the solution turns green.
-
Remove the acetone under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to afford 3-Oxo-Oleanolic acid methyl ester (2).
II. Synthesis of 3-Oxime of 3-Oxo-Oleanolic Acid Methyl Ester (3)
Materials:
-
3-Oxo-Oleanolic acid methyl ester (2)
-
Hydroxylamine (B1172632) hydrochloride
Procedure:
-
Dissolve 3-Oxo-Oleanolic acid methyl ester (2) in a mixture of ethanol and pyridine.
-
Add hydroxylamine hydrochloride in excess.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude 3-oxime (3) can be used in the next step without further purification, or it can be recrystallized from ethanol/water.
III. Synthesis of 4-Aza-3-oxo-Oleanolic Acid Methyl Ester (4-Aza-A-homo-oleanolic acid methyl ester lactam) (4) via Beckmann Rearrangement
Materials:
-
3-Oxime of 3-Oxo-Oleanolic acid methyl ester (3)
-
Pyridine (anhydrous)
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 3-oxime (3) in anhydrous pyridine and cool the solution to 0 °C.
-
Slowly add phosphoryl chloride dropwise with stirring.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction should be monitored by TLC for the consumption of the starting oxime.
-
Carefully pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product will be a mixture of the desired lactam (4) and a seco-nitrile byproduct.[3] Purify the mixture by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the 4-Aza-3-oxo-Oleanolic Acid Methyl Ester (4).
Proposed Synthesis of Derivatives for SAR Studies
To explore the structure-activity relationships, a library of derivatives can be synthesized from the this compound (4) intermediate. Modifications can be targeted at two primary sites: the lactam nitrogen (N-4) and the C-28 methyl ester.
A. N-Alkylation/Acylation of the Lactam: The lactam nitrogen can be alkylated or acylated to introduce a variety of substituents.
-
General Protocol for N-Alkylation:
-
To a solution of lactam (4) in anhydrous DMF, add a base such as sodium hydride (NaH) at 0 °C.
-
After stirring for 30 minutes, add the desired alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide, ethyl bromoacetate).
-
Allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Work-up and purify by column chromatography.
-
-
General Protocol for N-Acylation:
-
To a solution of lactam (4) in a suitable solvent like DCM or THF, add a base such as triethylamine (B128534) or pyridine.
-
Add the desired acyl chloride or anhydride (B1165640) (e.g., acetyl chloride, benzoyl chloride).
-
Stir at room temperature until the reaction is complete.
-
Work-up and purify by column chromatography.
-
B. Modification of the C-28 Position: The C-28 methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides.
-
Protocol for Hydrolysis to the Carboxylic Acid (5):
-
Dissolve the methyl ester derivative in a mixture of THF and methanol.
-
Add an aqueous solution of lithium hydroxide (B78521) (LiOH).
-
Stir at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate.
-
Wash the organic layer, dry, and concentrate to obtain the carboxylic acid (5).
-
-
General Protocol for Amide Formation:
-
To a solution of the carboxylic acid (5) in DMF or DCM, add a coupling agent such as HATU or EDC/HOBt.
-
Add a base like diisopropylethylamine (DIPEA).
-
Add the desired amine (e.g., aniline, morpholine, propargylamine).
-
Stir at room temperature until the reaction is complete.
-
Work-up and purify by column chromatography.
-
Data Presentation: Hypothetical SAR Data
The following table presents hypothetical quantitative data for a proposed series of this compound derivatives. This data is for illustrative purposes to guide SAR studies and does not represent published experimental results. The hypothetical activity is presented as the half-maximal inhibitory concentration (IC₅₀) against a cancer cell line (e.g., A549, human lung carcinoma).
| Compound ID | R¹ (at N-4) | R² (at C-28) | Hypothetical IC₅₀ (µM) |
| 4 | H | -OCH₃ | > 50 |
| 6a | -CH₃ | -OCH₃ | 25.3 |
| 6b | -CH₂Ph | -OCH₃ | 15.8 |
| 6c | -COCH₃ | -OCH₃ | 30.1 |
| 7a | H | -OH | 45.2 |
| 7b | H | -NHPh | 12.5 |
| 7c | H | -N(CH₂CH₂)₂O | 18.9 |
| 8a | -CH₂Ph | -NHPh | 5.2 |
| 8b | -CH₂Ph | -N(CH₂CH₂)₂O | 8.7 |
Hypothetical SAR Observations:
-
The parent 4-aza lactam methyl ester (4) is inactive.
-
Alkylation at the N-4 position with small alkyl or benzyl groups (6a, 6b) may increase activity.
-
Conversion of the C-28 methyl ester to amides (7b, 7c) appears to be beneficial for activity.
-
A combination of N-benzylation and C-28 amidation (8a, 8b) may lead to the most potent compounds in this hypothetical series.
Visualization of Workflows and Pathways
Experimental Workflow for Synthesis
The following diagram illustrates the synthetic workflow for the preparation of the this compound scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer activity of oleanolic acid and its derivatives: Recent advances in evidence, target profiling and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"improving solubility of 4-Aza-Oleanolic acid methyl ester for cell culture"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aza-Oleanolic acid methyl ester. The information is designed to address common challenges related to the solubility of this compound in cell culture applications.
Troubleshooting Guides
Issue: Precipitate Formation Upon Addition to Cell Culture Medium
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer:
Immediate precipitation, often referred to as "crashing out," is a common issue when diluting a concentrated stock of a hydrophobic compound, like this triterpenoid (B12794562) derivative, into an aqueous solution such as cell culture medium.[1][2] This occurs due to a phenomenon known as "solvent shock," where the rapid change in solvent polarity causes the compound to fall out of solution.[1]
Here are the potential causes and recommended solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration by performing a solubility test in your specific cell culture medium. |
| Rapid Dilution ("Solvent Shock") | Adding a concentrated DMSO stock directly into a large volume of aqueous medium causes a rapid shift in solvent polarity, leading to precipitation.[1] | Perform serial dilutions of the DMSO stock in pre-warmed (37°C) culture media.[2] Add the compound solution dropwise while gently vortexing or swirling the medium to ensure gradual mixing.[2] |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. Adding the stock solution to cold media can induce precipitation. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[2] |
| High Final DMSO Concentration | While DMSO is an excellent solvent for initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution in the aqueous medium.[2] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, to minimize cytotoxicity.[3][4] This may necessitate preparing a more dilute initial stock solution in DMSO. |
| Interaction with Media Components | Salts, proteins (especially in serum-containing media), and pH buffers in the culture medium can interact with the compound and reduce its solubility.[1] | Test the compound's solubility in a simpler buffered solution like PBS to determine if media components are the primary issue. If serum is a factor, consider reducing its concentration if your experimental design allows. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is a triterpenic derivative and is known to be soluble at 10 mM in DMSO.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[3] However, some sensitive cell lines, particularly primary cells, may be affected at concentrations below 0.1%.[3] It is always best practice to perform a dose-response curve to determine the tolerance of your specific cell line to DMSO. A final concentration of 0.1% DMSO is generally considered safe for most cell culture applications.[3]
Q3: My compound precipitates out of solution over time during a long-term experiment. What can I do?
A3: This can be due to compound instability or evaporation of the medium, which increases the compound's concentration. To address this, you can perform a stability study of the compound in your culture medium at 37°C for the duration of your experiment. If the compound is unstable, you may need to replenish it by changing the medium at regular intervals.[1] To prevent evaporation, ensure proper humidification of your incubator and consider using culture plates with low-evaporation lids.[1]
Q4: Can I use sonication to help dissolve my compound?
A4: Yes, brief sonication can help to dissolve the compound in the initial solvent (e.g., DMSO) and to break up small aggregates.[1][3] However, be cautious with sonication as it can generate heat and potentially degrade the compound. Use short bursts in an ice bath if necessary.
Q5: Are there alternatives to DMSO for improving solubility in cell culture?
A5: For cell culture experiments, DMSO is the most common and generally recommended solvent for hydrophobic compounds. While other strategies like using cyclodextrins exist to enhance aqueous solubility, their effects on the cells themselves must be carefully validated.[1][5] Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming an inclusion complex with a hydrophilic exterior that improves water solubility.[5]
Quantitative Data
| Solvent | Reported Solubility | Notes |
| DMSO | 10 mM | Recommended for creating high-concentration stock solutions. |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Poorly soluble | Expected behavior for a lipophilic triterpenoid derivative.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass: this compound has a molecular weight of approximately 441.65 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * 1 L/1000 mL * 0.001 L * 441.65 g/mol = 0.00044165 g = 0.44165 mg
-
-
Weigh the compound: Accurately weigh out the calculated mass of the compound using a calibrated analytical balance.
-
Dissolve in DMSO: Add the appropriate volume of high-purity, sterile DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, briefly sonicate the vial in a water bath to ensure the compound is fully dissolved.[1][3]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Diluting the Stock Solution in Cell Culture Medium
-
Pre-warm the medium: Ensure your complete cell culture medium (with serum and any other supplements) is pre-warmed to 37°C.[2]
-
Prepare an intermediate dilution (optional but recommended): To minimize "solvent shock," first dilute your 10 mM stock solution to a lower concentration (e.g., 1 mM) in pre-warmed medium.
-
Prepare the final working solution: Add a small volume of the stock or intermediate solution to the pre-warmed medium while gently swirling.[2] For example, to achieve a final concentration of 10 µM from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
Control for solvent effects: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples.[6]
Visualizations
Caption: A workflow for troubleshooting compound precipitation in cell culture.
Caption: Decision tree for selecting a solubilization method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 6. google.com [google.com]
"4-Aza-Oleanolic acid methyl ester stability issues in aqueous solutions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aza-Oleanolic acid methyl ester, focusing on its stability challenges in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound in aqueous environments.
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Aqueous Buffer | Low aqueous solubility of the hydrophobic triterpenoid (B12794562) structure. | - Increase the concentration of a co-solvent (e.g., DMSO, ethanol) in the final solution.- Use a surfactant or cyclodextrin (B1172386) to enhance solubility.- Prepare a more concentrated stock solution in an organic solvent and perform a serial dilution into the aqueous buffer with vigorous vortexing. |
| Loss of Compound Over Time in Solution | Hydrolysis of the methyl ester to the corresponding carboxylic acid, especially at non-neutral pH. | - Prepare fresh solutions before each experiment.- Store stock solutions in an anhydrous organic solvent at -20°C or -80°C.- For aqueous working solutions, maintain a pH as close to neutral (pH 7.4) as possible and use at low temperatures if the experimental design allows. |
| Appearance of a New Peak in HPLC Analysis | Degradation of the parent compound. The most likely degradation product is the hydrolyzed carboxylic acid (4-Aza-Oleanolic acid). | - Perform a forced degradation study (see experimental protocols below) to confirm the identity of the degradant.- Co-inject a synthesized standard of the potential degradant if available.- Use LC-MS to identify the mass of the new peak and compare it to the expected mass of the hydrolyzed product. |
| Inconsistent Results in Biological Assays | Degradation of the active compound leading to variable concentrations. | - Implement a strict protocol for solution preparation and handling, ensuring consistency across experiments.- Quantify the compound concentration by HPLC immediately before use in assays.- Consider formulation strategies to improve stability, such as encapsulation or the use of solid dispersions for in vivo studies.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in aqueous solutions?
A1: The primary stability concern is the hydrolysis of the methyl ester functional group to form the corresponding carboxylic acid, 4-Aza-Oleanolic acid.[2][3][4] This reaction is catalyzed by both acidic and basic conditions.[2][5] Due to the compound's triterpenoid backbone, it is also highly hydrophobic, leading to poor solubility in aqueous media, which can result in precipitation.[6]
Q2: How can I prepare a stable aqueous solution of this compound for my experiments?
A2: Due to its low water solubility, it is recommended to first prepare a concentrated stock solution in an anhydrous organic solvent such as DMSO or ethanol. For aqueous working solutions, dilute the stock solution into your desired buffer immediately before use. To improve solubility and stability, you can consider the use of co-solvents, surfactants, or cyclodextrins.
Q3: What are the optimal storage conditions for this compound?
A3: For long-term storage, the solid compound should be stored in a tightly sealed container at -20°C. Stock solutions in anhydrous organic solvents should also be stored at -20°C or -80°C and protected from moisture. It is advisable to prepare fresh aqueous working solutions for each experiment and not to store them for extended periods.
Q4: How can I monitor the stability of this compound in my experimental conditions?
A4: The stability can be monitored using a stability-indicating analytical method, typically reverse-phase High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[7][8] You should monitor the decrease in the peak area of the parent compound and the appearance of any degradation products over time.
Q5: What are forced degradation studies and why are they important?
A5: Forced degradation, or stress testing, involves subjecting the compound to harsh conditions (e.g., high/low pH, high temperature, oxidizing agents) to accelerate its degradation.[5][9][10][11] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method.[5][9][10]
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
Objective: To evaluate the stability of this compound under acidic, basic, and neutral hydrolytic conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724) or methanol.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water.
-
-
Incubation: Incubate all three solutions, along with a control solution (stock diluted in the initial solvent), at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.
-
Sample Preparation:
-
For acidic and basic samples, neutralize the solution with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 210 nm) or Mass Spectrometry |
| Injection Volume | 10 µL |
Protocol 2: Preparation of a Formulation for Improved Aqueous Solubility
Objective: To prepare a solution of this compound with enhanced solubility for in vitro assays.
Methodology:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Complexation with Cyclodextrin:
-
Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the desired aqueous buffer.
-
Slowly add the 10 mM DMSO stock solution to the HP-β-CD solution with continuous stirring to achieve the final desired concentration of the compound.
-
Stir the mixture for at least 1 hour at room temperature to allow for complex formation.
-
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles before use.
Visualizations
Caption: Workflow for the forced hydrolysis study of this compound.
Caption: Primary degradation pathway of this compound in aqueous solution.
References
- 1. ijcrt.org [ijcrt.org]
- 2. data.epo.org [data.epo.org]
- 3. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. onyxipca.com [onyxipca.com]
- 6. Oleanolic Acid: Extraction, Characterization and Biological Activity [mdpi.com]
- 7. Determination of physicochemical properties, stability in aqueous solutions and serum hydrolysis of pilocarpic acid diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of ertapenem in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajpsonline.com [ajpsonline.com]
- 10. acdlabs.com [acdlabs.com]
- 11. medcraveonline.com [medcraveonline.com]
Technical Support Center: 4-Aza-Oleanolic Acid Methyl Ester Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 4-Aza-Oleanolic acid methyl ester.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound.
Synthesis Troubleshooting
Question 1: My starting material, oleanolic acid, is not fully converting to oleanolic acid methyl ester. What could be the issue?
Answer: Incomplete esterification is a common problem. Here are a few potential causes and solutions:
-
Insufficient Reagent: Ensure you are using a sufficient excess of the methylating agent (e.g., diazomethane (B1218177) or methyl iodide with a base).
-
Reaction Time: The reaction may require a longer duration for completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Moisture: The presence of water can hydrolyze the methyl ester back to the carboxylic acid. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Base Strength: If using methyl iodide, the choice of base is critical. A stronger base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) is generally more effective than milder bases like potassium carbonate.
Question 2: The oxidation of the 3-hydroxyl group to a ketone is sluggish or incomplete. How can I improve this step?
Answer: Several factors can affect the efficiency of the oxidation reaction. Consider the following:
-
Oxidizing Agent: The choice of oxidizing agent is crucial. Jones reagent (CrO₃ in sulfuric acid and acetone) is effective but can be harsh. Milder reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in dichloromethane (B109758) (DCM) can offer better control and cleaner reactions.
-
Reaction Temperature: Some oxidations require specific temperature control. For instance, Swern oxidations are typically run at low temperatures (-78 °C).
-
Purity of Starting Material: Impurities in the oleanolic acid methyl ester can interfere with the oxidation. Ensure the starting material is of high purity.
Question 3: The oximation of the 3-keto group is not proceeding as expected. What should I check?
Answer: Oximation is generally a reliable reaction, but issues can arise:
-
pH of the Reaction: The reaction of a ketone with hydroxylamine (B1172632) hydrochloride is typically performed in the presence of a base (e.g., sodium acetate (B1210297) or pyridine) to neutralize the liberated HCl. Ensure the pH is appropriate for oxime formation.
-
Reaction Time and Temperature: The reaction may require heating or extended reaction times to go to completion. Monitor the reaction by TLC.
Question 4: The Beckmann rearrangement to form the A-ring lactam is giving low yields or multiple products. What are the key parameters to control?
Answer: The Beckmann rearrangement is the most critical and often the most challenging step. Key factors include:
-
Choice of Reagent: A variety of reagents can promote the Beckmann rearrangement, including polyphosphoric acid (PPA), thionyl chloride, or phosphorus pentachloride. The choice of reagent can significantly impact the outcome. For triterpenoid (B12794562) oximes, PPA is often a good starting point.
-
Anhydrous Conditions: The presence of water can lead to side reactions, including hydrolysis of the lactam. Strict anhydrous conditions are essential.
-
Temperature Control: The reaction temperature must be carefully controlled. Too high a temperature can lead to decomposition or the formation of undesired side products, such as the "abnormal" Beckmann fragmentation product, a seco-nitrile.
Purification Troubleshooting
Question 5: I am having difficulty separating the final product, this compound, from byproducts using column chromatography. What can I try?
Answer: Purification of triterpenoid derivatives can be challenging due to their similar polarities. Here are some suggestions:
-
Stationary Phase: While silica (B1680970) gel is commonly used, other stationary phases like alumina (B75360) (neutral or basic) might offer different selectivity.
-
Solvent System Optimization: A systematic approach to optimizing the eluent system is crucial. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity with a more polar solvent like ethyl acetate or acetone. A shallow gradient can improve separation.
-
Advanced Chromatographic Techniques: If standard column chromatography fails, consider more advanced techniques like High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 or a specialized column for triterpenoids) or High-Speed Counter-Current Chromatography (HSCCC).[1][2]
Question 6: My purified product is an oil or a waxy solid and I cannot induce crystallization. How can I obtain a crystalline solid?
Answer: Obtaining a crystalline product can be important for characterization and purity. Try the following:
-
Solvent Screening: Experiment with a variety of solvents and solvent mixtures for recrystallization. Common choices for triterpenoids include methanol (B129727), ethanol, acetone, ethyl acetate, and mixtures with water or hexane.
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly at room temperature or in a refrigerator.
-
Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a vial of a poor solvent. The slow diffusion of the poor solvent vapors can induce crystallization.
-
Seed Crystals: If you have a small amount of crystalline material, use it to seed a supersaturated solution of your compound.
Question 7: How can I confirm the structure and purity of my final product?
Answer: A combination of spectroscopic techniques is essential for structural confirmation and purity assessment:
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for determining the structure of the molecule.[3][4] The appearance of a signal corresponding to the amide proton in the ¹H NMR and the amide carbonyl in the ¹³C NMR are indicative of a successful Beckmann rearrangement. 2D NMR techniques like COSY, HSQC, and HMBC can be used for complete signal assignment.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amide C=O and N-H stretches.
-
Purity Analysis: Purity can be assessed by HPLC with a suitable detector (e.g., UV or ELSD) or by elemental analysis.
Quantitative Data Summary
| Parameter | Oleanolic Acid | This compound | Reference |
| Molecular Formula | C₃₀H₄₈O₃ | C₃₁H₄₉NO₃ | [5] (modified) |
| Molecular Weight | 456.7 g/mol | 483.7 g/mol | [5] (modified) |
| Typical ¹H NMR (δ, ppm) | 5.28 (t, 1H, H-12) | ~5.30 (t, 1H, H-12), ~3.65 (s, 3H, -OCH₃), Amide NH signal | [3][4] |
| Typical ¹³C NMR (δ, ppm) | 183.3 (C-28), 143.7 (C-13), 122.7 (C-12) | ~177 (C-28), ~175 (Amide C=O), ~143 (C-13), ~123 (C-12), ~51 (-OCH₃) | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthetic route based on known transformations of oleanolic acid and related triterpenoids.
Step 1: Esterification of Oleanolic Acid
-
Dissolve oleanolic acid (1.0 eq) in anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain oleanolic acid methyl ester.
Step 2: Oxidation of Oleanolic Acid Methyl Ester
-
Dissolve oleanolic acid methyl ester (1.0 eq) in acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent (prepared from CrO₃, H₂SO₄, and water) dropwise until a persistent orange color is observed.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the reaction by adding isopropanol (B130326) until the orange color disappears.
-
Filter the mixture through a pad of celite and wash with acetone.
-
Concentrate the filtrate and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-oxo-oleanolic acid methyl ester.
Step 3: Oximation of 3-oxo-oleanolic acid methyl ester
-
Dissolve 3-oxo-oleanolic acid methyl ester (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and add water to precipitate the oxime.
-
Filter the solid, wash with water, and dry to obtain 3-oximino-oleanolic acid methyl ester.
Step 4: Beckmann Rearrangement
-
Add the 3-oximino-oleanolic acid methyl ester (1.0 eq) to polyphosphoric acid (PPA) at room temperature.
-
Heat the mixture to 120-140 °C with stirring for 1-3 hours.
-
Monitor the reaction carefully by TLC.
-
Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude this compound.
Protocol 2: Purification of this compound
Method 1: Column Chromatography
-
Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
Method 2: Recrystallization
-
Dissolve the purified product from column chromatography in a minimal amount of a hot solvent (e.g., methanol or acetone).
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, place the solution in a refrigerator or freezer.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Purification workflow for this compound.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. [PDF] Purification of two triterpenoids from Schisandra chinensis by macroporous resin combined with high-speed counter-current chromatography. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Resistance to Triterpenoid-Based Anticancer Agents
This technical support center is designed for researchers, scientists, and drug development professionals investigating the use of triterpenoid-based agents against resistant cancer cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: My triterpenoid (B12794562) compound shows reduced efficacy in a specific cancer cell line compared to what is reported in the literature. What could be the reason?
A1: Several factors could contribute to this discrepancy:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has a low passage number. High passage numbers can lead to genetic drift and altered phenotypes, including changes in drug resistance.
-
Acquired Resistance: The cell line may have developed resistance to multiple drugs, including triterpenoids, through mechanisms like the overexpression of ATP-binding cassette (ABC) transporters.[1]
-
Compound Purity and Stability: Verify the purity of your triterpenoid compound. Impurities can affect its activity. Also, ensure proper storage to prevent degradation.
-
Experimental Conditions: Variations in cell culture media, serum concentration, and incubation times can influence experimental outcomes.
Q2: I suspect my cancer cell line is resistant due to the overexpression of P-glycoprotein (P-gp). How can I confirm this?
A2: You can confirm P-gp overexpression and activity through the following methods:
-
Western Blotting: This technique allows for the direct detection and quantification of P-gp expression levels in your cell line compared to a non-resistant control.
-
Rhodamine 123 Efflux Assay: P-gp is a transporter that actively pumps out substrates like Rhodamine 123. An increased efflux of this fluorescent dye, which can be measured by flow cytometry, indicates high P-gp activity.
Q3: How can I overcome P-gp-mediated resistance to my triterpenoid anticancer agent?
A3: Several strategies can be employed:
-
Combination Therapy: Use your triterpenoid in combination with a known P-gp inhibitor. Some triterpenoids themselves can act as P-gp modulators.[1]
-
Nanoformulations: Encapsulating your triterpenoid in nanoparticles can help bypass P-gp-mediated efflux, increasing intracellular drug concentration.
-
Synergistic Combinations: Combine your triterpenoid with other chemotherapeutic agents. Triterpenoids can sensitize resistant cells to conventional drugs.[2][3]
Q4: My triterpenoid appears to be directly reducing the MTT reagent in my cell viability assay, leading to false-positive results. What should I do?
A4: This is a known issue with some natural compounds. To address this:
-
Run a Control Experiment: Test your triterpenoid in cell-free media with the MTT reagent to confirm direct reduction.
-
Wash the Cells: Before adding the MTT reagent, gently wash the cells with phosphate-buffered saline (PBS) to remove the compound.
-
Use an Alternative Assay: Consider using a different viability assay that is less susceptible to interference, such as the Sulforhodamine B (SRB) assay or a luminescence-based ATP assay (e.g., CellTiter-Glo®).
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with triterpenoid-based anticancer agents in resistant cell lines.
Problem 1: Inconsistent IC50 values for a triterpenoid in a resistant cell line.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. |
| Compound Solubility | Ensure the triterpenoid is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. |
| Incubation Time | Standardize the incubation time for drug treatment across all experiments. |
| Assay Variability | Include positive and negative controls in every assay to monitor for variability. |
Problem 2: No significant increase in apoptosis observed after treating resistant cells with a triterpenoid.
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis. |
| Resistance Mechanism | The resistant cells may have upregulated anti-apoptotic proteins (e.g., Bcl-2). Analyze the expression of key apoptotic proteins by Western blotting. |
| Alternative Cell Death Pathways | The triterpenoid may be inducing other forms of cell death, such as necroptosis or autophagy. Investigate markers for these pathways. |
Data Presentation: Efficacy of Triterpenoids in Reversing Multidrug Resistance
The following table summarizes the quantitative data on the ability of various triterpenoids to reverse multidrug resistance in different cancer cell lines. The "Reversal Fold" (RF) is a measure of how many times the cytotoxicity of a conventional anticancer drug is increased in the presence of the triterpenoid.
| Triterpenoid | Cancer Cell Line | Chemotherapeutic Agent | Reversal Fold (RF) | Reference |
| Ganoderiol F | KBv200 (Oral Epidermoid Carcinoma) | Doxorubicin | 7.09 | [4] |
| Ganoderol B | KBv200 (Oral Epidermoid Carcinoma) | Doxorubicin | 6.59 | [4] |
| Ganoderone A | KBv200 (Oral Epidermoid Carcinoma) | Doxorubicin | 4.70 | [4] |
| Ganodermanondiol | KBv200 (Oral Epidermoid Carcinoma) | Doxorubicin | 4.01 | [4] |
| Jatrophane Diterpenoid (Compound 9) | MCF-7/ADR (Breast Cancer) | Doxorubicin | 36.82 | |
| Jatrophane Diterpenoid (Compound 7) | MCF-7/ADR (Breast Cancer) | Doxorubicin | 12.9 | |
| Jatrophane Diterpenoid (Compound 8) | MCF-7/ADR (Breast Cancer) | Doxorubicin | 12.3 | |
| Sipholenol A | KB-C2 (Epidermoid Carcinoma) | Colchicine | 16 | [5] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of triterpenoid compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Triterpenoid compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the triterpenoid in complete medium. Replace the medium in each well with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the triterpenoid compound for the desired time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Rhodamine 123 Efflux Assay for P-gp Activity
This assay measures the function of the P-gp efflux pump.
Materials:
-
Resistant and sensitive cancer cell lines
-
Rhodamine 123
-
P-gp inhibitor (e.g., Verapamil) as a positive control
-
Triterpenoid compound
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and resuspend cells in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Incubation with Inhibitors: Incubate the cells with the triterpenoid compound or a known P-gp inhibitor for 30 minutes at 37°C.
-
Rhodamine 123 Staining: Add Rhodamine 123 to a final concentration of 5 µM and incubate for another 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with cold PBS to remove extracellular Rhodamine 123.
-
Resuspension and Analysis: Resuspend the cells in cold PBS and analyze the intracellular fluorescence by flow cytometry. A higher fluorescence intensity in treated cells compared to untreated cells indicates inhibition of P-gp-mediated efflux.
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to overcoming resistance to triterpenoid-based anticancer agents.
References
- 1. Triterpenoids as reversal agents for anticancer drug resistance treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triterpenes augment the inhibitory effects of anticancer drugs on growth of human esophageal carcinoma cells in vitro and suppress experimental metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sterols and triterpenoids from Ganoderma lucidum and their reversal activities of tumor multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal of P-glycoprotein-mediated multidrug resistance by sipholane triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Synthetic Oleanolic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of synthetic oleanolic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the bioavailability of synthetic oleanolic acid derivatives?
A1: The primary challenges stem from their inherent physicochemical properties. Oleanolic acid and its synthetic derivatives are often highly lipophilic and have poor aqueous solubility, which limits their dissolution in gastrointestinal fluids. Furthermore, their large molecular size and complex structure can hinder their permeation across biological membranes, leading to low oral bioavailability. Many of these compounds are classified under the Biopharmaceutics Classification System (BCS) as Class IV, characterized by both low solubility and low permeability.[1][2][3][4]
Q2: What are the common strategies to improve the bioavailability of these derivatives?
A2: Several formulation and chemical modification strategies are employed to overcome the poor bioavailability of oleanolic acid derivatives. These include:
-
Nanoparticle-based delivery systems: Encapsulating the derivatives in nanoparticles, such as solid lipid nanoparticles (SLNs), liposomes, or polymeric nanoparticles, can enhance their solubility, protect them from degradation, and improve absorption.[1][5][6][7]
-
Solid dispersions: Creating solid dispersions with hydrophilic polymers can improve the dissolution rate and extent of the drug.[2][8][9]
-
Cyclodextrin (B1172386) complexation: Forming inclusion complexes with cyclodextrins can significantly increase the aqueous solubility of the derivatives.[1][8]
-
Prodrug synthesis: Modifying the chemical structure to create more soluble and permeable prodrugs that convert to the active compound in vivo is another effective approach.[10][11]
-
Self-microemulsifying drug delivery systems (SMEDDS): These lipid-based formulations can improve the solubility and absorption of lipophilic drugs.[2][8]
Q3: How can I select the most appropriate enhancement strategy for my specific derivative?
A3: The choice of strategy depends on several factors, including the specific physicochemical properties of your derivative (e.g., solubility, logP), the intended route of administration, and the experimental model (in vitro vs. in vivo). For initial in vitro screening, cyclodextrin complexes or solid dispersions might be straightforward to prepare. For in vivo studies, nanoparticle-based systems or SMEDDS may offer better performance by addressing both solubility and permeability challenges.[1][8]
Troubleshooting Guides
Issue 1: Poor Dissolution of the Synthetic Oleanolic Acid Derivative in Aqueous Media
Question: My synthetic oleanolic acid derivative shows very low dissolution in simulated gastric and intestinal fluids. How can I improve this for my in vitro dissolution studies?
Answer: This is a common issue due to the hydrophobic nature of these compounds. Here are some troubleshooting steps:
-
Formulation Approach:
-
Solid Dispersions: Prepare a solid dispersion of your derivative with a hydrophilic carrier like polyvinylpyrrolidone (B124986) (PVP) or a poloxamer.[8][9] The solvent evaporation or fusion method can be used.
-
Micronization: Reducing the particle size of the raw compound through micronization can increase the surface area available for dissolution.
-
Nanoparticles: Formulating the derivative into nanoparticles can dramatically increase the dissolution rate due to the high surface-area-to-volume ratio.[3][7]
-
-
Experimental Protocol:
-
Refer to the detailed "Protocol for In Vitro Dissolution Testing" below. Ensure your dissolution medium contains a suitable surfactant (e.g., sodium dodecyl sulfate (B86663) - SDS) to provide sink conditions, which is crucial for poorly soluble compounds.[7][9]
-
Issue 2: Inconsistent Results in Cell-Based Permeability Assays (e.g., Caco-2)
Question: I am observing high variability in the apparent permeability coefficient (Papp) of my oleanolic acid derivative across different experiments using a Caco-2 cell monolayer model. What could be the cause?
Answer: High variability in Caco-2 permeability assays can arise from several factors related to both the compound and the experimental setup.
-
Troubleshooting Steps:
-
Compound Solubility and Stability: Ensure your derivative is fully dissolved in the transport medium. Precipitation during the experiment will lead to inaccurate results. A low concentration of a non-toxic solubilizing agent, such as a cyclodextrin, might be necessary. Also, verify the stability of your compound in the experimental medium over the time course of the assay.
-
Cell Monolayer Integrity: Regularly check the transepithelial electrical resistance (TEER) of your Caco-2 monolayers before and after the experiment to ensure their integrity. Leaky monolayers will result in artificially high permeability values.
-
Efflux Transporter Involvement: Oleanolic acid and its derivatives can be substrates for efflux transporters like P-glycoprotein (P-gp). High efflux can lead to low and variable apical-to-basolateral permeability. Consider conducting bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio.
-
-
Experimental Protocol:
-
Follow the "Protocol for Caco-2 Permeability Assay" provided below for a standardized procedure.
-
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies for Oleanolic Acid
| Formulation Strategy | Key Findings | Relative Bioavailability Increase | Reference |
| Oleanolic Acid-PVPP Solid Dispersion | Increased Cmax and decreased Tmax compared to free OA. | 183.07% | [8] |
| Oleanolic Acid-Loaded Lactoferrin Nanoparticles | Enhanced dissolution rate and intestinal absorption. | 340.59% | [3] |
| Oleanolic Acid Phospholipid Complex with Hydroxyapatite | Improved solubility, permeability, and inhibited CYP3A metabolism. | AUC increased from 259.6 to 707.7 ng·h/mL (with KCZ) | [12] |
| PVP-Modified Oleanolic Acid Liposomes | Enhanced maximum plasma concentration (Cmax) significantly. | 607.9% | |
| Oleanolic Acid β-Cyclodextrin Inclusion Complex | Increased water solubility by 3.4-fold (107-fold with NaOH). | - | [8] |
| Oleanolic Acid Self-Microemulsifying Drug Delivery System (SMEDDS) | Cumulative dissolution reached >85% in 15 minutes. | Solubility increased by >1000 times. | [8] |
Experimental Protocols
Protocol for In Vitro Dissolution Testing
This protocol is adapted from studies evaluating the dissolution of oleanolic acid formulations.[7][9]
-
Apparatus: USP Dissolution Apparatus 2 (Paddle method).
-
Dissolution Medium: 900 mL of 0.5% (w/v) sodium dodecyl sulfate (SDS) in water to ensure sink conditions.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 100 rpm.
-
Procedure: a. Place a sample containing a known amount of the oleanolic acid derivative (e.g., equivalent to 20 mg of the active compound) into the dissolution vessel. b. At predetermined time intervals (e.g., 5, 10, 20, 30, 45, 60, 120 minutes), withdraw a 5 mL aliquot of the dissolution medium. c. Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium. d. Filter the collected samples through a 0.45 µm membrane filter. e. Analyze the concentration of the oleanolic acid derivative in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released against time.
Protocol for Caco-2 Permeability Assay
This protocol provides a general framework for assessing the permeability of oleanolic acid derivatives across a Caco-2 cell monolayer.[1]
-
Cell Culture: a. Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a tight monolayer. b. Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter.
-
Permeability Assay (Apical to Basolateral): a. Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS). b. Add the test compound (oleanolic acid derivative, either free or in a formulation) dissolved in HBSS to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with an equal volume of fresh HBSS. f. Analyze the concentration of the compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
- dQ/dt is the rate of drug appearance in the receiver chamber.
- A is the surface area of the filter membrane.
- C0 is the initial concentration of the drug in the donor chamber.
Mandatory Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of synthetic oleanolic acid derivatives.
Caption: Key signaling pathways modulated by oleanolic acid and its derivatives.[13][14][15][16][17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Characterisation and In Vitro Drug Release Profiles of Oleanolic Acid- and Asiatic Acid-Loaded Solid Lipid Nanoparticles (SLNs) for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cutting-edge Innovations in Oleanolic Acid Formulation | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 6. Frontiers | Multitarget antitumor effects of panacis japonici rhizoma [frontiersin.org]
- 7. Preparation, characterization, and in vitro/vivo studies of oleanolic acid-loaded lactoferrin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pharmacokinetics in Vitro and in Vivo of Two Novel Prodrugs of Oleanolic Acid in Rats and Its Hepatoprotective Effects against Liver Injury Induced by CCl4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual strategies to improve oral bioavailability of oleanolic acid: Enhancing water-solubility, permeability and inhibiting cytochrome P450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oleanolic acid induces apoptosis of MKN28 cells via AKT and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of Aza-Triterpenoid Derivatives: A Guide for Researchers
Aza-triterpenoids, a class of synthetic derivatives of natural triterpenoids where a carbon atom in the polycyclic core is replaced by a nitrogen atom, are emerging as promising therapeutic agents. Their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects, have garnered significant attention in the field of drug discovery. This guide provides a comparative analysis of the efficacy of various aza-triterpenoid derivatives, supported by experimental data and detailed methodologies for key assays.
Data Presentation: Comparative Efficacy
The efficacy of aza-triterpenoid derivatives varies significantly based on the parent triterpenoid (B12794562) scaffold (e.g., lupane (B1675458), oleanane) and the nature of the chemical modifications. Below are summaries of their cytotoxic and antimicrobial activities.
Table 1: Comparative Cytotoxicity of Aza-Lupane Derivatives Against Human Cancer Cell Lines
Novel 3,30-bis(aza) lupane derivatives have demonstrated improved cytotoxicity and a distinct mechanism of action compared to the natural product betulinic acid.[1][2] Unlike mono(aza) derivatives which appear to trigger non-apoptotic cell death, these bis(aza) compounds predominantly induce apoptosis.[1][2]
| Compound | Parent Scaffold | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
| Betulinic Acid | Lupane | Various | >20 µM (Typical) | Apoptosis (Mitochondrial Pathway) |
| 3,30-Bis(aza) derivative | Lupane | Various | <10 µM (Improved) | Predominantly Apoptosis |
| Mono(aza) derivative | Lupane | Various | Variable | Non-apoptotic pathways |
Note: Specific IC₅₀ values for aza-lupane derivatives are often presented in specialized literature and can vary based on the specific derivative and cell line tested. The data presented reflects a general improvement in potency observed for the bis(aza) class.[1][2]
Table 2: Antimicrobial and Antiviral Activity of A-Azepano Triterpenoid Derivatives
A series of semisynthetic triterpenoids incorporating an A-ring azepano fragment have been evaluated for antimicrobial and antiviral activities. Several derivatives showed potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Human Cytomegalovirus (HCMV).[3]
| Compound | Parent Scaffold | Target Organism | MIC / EC₅₀ (µM) | Selectivity Index (SI₅₀) |
| Azepanouvaol | Ursane | MRSA | ≤ 0.15 | Not Reported |
| HCMV | 0.11 | 136 | ||
| Azepano-glycyrrhetol | Oleanane | HCMV | 0.11 | 172 |
| Azepanobetulinic acid amide | Lupane | MRSA | ≤ 0.15 | 133 |
| Vancomycin (Control) | - | MRSA | ~2.0 | - |
MIC = Minimum Inhibitory Concentration; EC₅₀ = Half-maximal Effective Concentration; SI₅₀ = Selectivity Index (Ratio of cytotoxicity to antiviral activity).
Key Signaling Pathways
Aza-triterpenoid derivatives often exert their effects by modulating critical signaling pathways involved in inflammation, oxidative stress, and cell survival. The two most prominent pathways are NF-κB and Nrf2.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[4] Many triterpenoid derivatives exert their anti-inflammatory effects by inhibiting this pathway, thereby reducing the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[4][5]
Caption: Inhibition of the NF-κB signaling pathway by aza-triterpenoid derivatives.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response.[6] Activation of Nrf2 by triterpenoid derivatives leads to the transcription of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[6]
Caption: Activation of the Nrf2 antioxidant response pathway by aza-triterpenoids.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of aza-triterpenoid derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and cytotoxicity.[7][8]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan (B1609692) crystals.[7] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Workflow:
Caption: Standard workflow for determining cytotoxicity using the MTT assay.
Procedure:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[9]
-
Compound Treatment: Treat the cells with serial dilutions of the aza-triterpenoid derivatives. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Following treatment, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 to 4 hours at 37°C.[9]
-
Solubilization: Carefully remove the MTT solution. Add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[9]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at a wavelength between 490 nm and 590 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined using dose-response curve analysis.
NF-κB Activation Assessment: Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor.[10]
Principle: Cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with NF-κB binding sites. When NF-κB is activated and translocates to the nucleus, it binds to these sites and drives the expression of luciferase. The amount of light produced upon addition of the luciferin (B1168401) substrate is proportional to NF-κB activity. A second reporter, such as Renilla luciferase, is often co-transfected as an internal control for normalization.[11]
Procedure:
-
Transfection: Co-transfect host cells (e.g., HEK293T) with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid. Plate the cells and incubate for 24 hours.[12]
-
Treatment: Pre-incubate the transfected cells with the aza-triterpenoid derivatives for 1 hour.[12]
-
Stimulation: Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α, e.g., 20 ng/mL) to the wells (except for the unstimulated control). Incubate for 6-8 hours.[12]
-
Cell Lysis: Wash the cells with PBS and add 20 µL of Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.[11]
-
Luminescence Measurement:
-
Transfer 10 µL of the cell lysate to an opaque 96-well plate.
-
Use an injector-equipped luminometer to add the firefly luciferase substrate and measure the luminescence.
-
Subsequently, inject the Renilla luciferase substrate (e.g., coelenterazine) and measure the second signal.[11]
-
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Compare the normalized luciferase activity in treated cells to that in stimulated, untreated cells to determine the inhibitory effect.
Nrf2 Activation Assessment: Western Blot Analysis
Western blotting is used to detect the nuclear translocation of Nrf2 and the increased expression of its target proteins (e.g., HO-1, NQO1).[5][13]
Principle: Following cell treatment, nuclear and cytoplasmic proteins are separated. Proteins are then resolved by size via SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against Nrf2, HO-1, or NQO1. A secondary antibody conjugated to an enzyme (like HRP) allows for chemiluminescent detection.
Procedure:
-
Cell Treatment and Lysis: Culture cells and treat with aza-triterpenoid derivatives for a specified time. Harvest the cells and perform nuclear and cytoplasmic protein extraction using a suitable kit.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for Nrf2 (for nuclear fractions), HO-1, or NQO1 (for total lysates) overnight at 4°C.[5] Use an antibody for a loading control (e.g., Lamin B1 for nuclear fractions, β-actin for total lysates).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[5]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest's signal to the loading control's signal. Compare the levels in treated samples to untreated controls to determine the extent of Nrf2 pathway activation.
References
- 1. Synthesis, proapoptotic screening, and structure-activity relationships of novel aza-lupane triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4.9. Western Blot Analysis of Activation of Nrf2 and Stress-Response Pathway [bio-protocol.org]
- 6. Ursolic acid promotes the neuroprotection by activating Nrf2 pathway after cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 12. benchchem.com [benchchem.com]
- 13. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-inflammatory Effects of 4-Aza-Oleanolic Acid Methyl Ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid, and its derivatives have garnered significant attention for their potent anti-inflammatory properties. This guide provides a comparative overview of the in vivo anti-inflammatory effects of oleanolic acid derivatives, offering a framework for validating novel compounds such as 4-Aza-Oleanolic acid methyl ester. The following sections detail the common mechanisms of action, comparative efficacy of various derivatives, and standardized experimental protocols.
Mechanism of Action: Targeting Key Inflammatory Pathways
Oleanolic acid and its derivatives exert their anti-inflammatory effects by modulating multiple signaling pathways. A primary mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, a critical regulator of the inflammatory response.[1][2][3][4][5] By suppressing the activation of NF-κB, these compounds effectively reduce the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as COX-2 and iNOS.[1][6]
Furthermore, the anti-inflammatory activity of oleanolic acid derivatives is associated with the modulation of the MAPK (mitogen-activated protein kinase) pathway.[1][7] Some derivatives have also been shown to activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the antioxidant response and the resolution of inflammation.[8]
Figure 1: Inhibition of the NF-κB signaling pathway by oleanolic acid derivatives.
Comparative Efficacy of Oleanolic Acid Derivatives
While direct in vivo data for this compound is not yet available, studies on other derivatives provide valuable benchmarks for anti-inflammatory activity. Modifications to the parent oleanolic acid structure have been shown to enhance its efficacy.
| Derivative | In Vivo Model | Key Findings | Reference |
| Oleanolic Acid (OA) | Acetic acid-induced hyperpermeability | Suppressed hyperpermeability and leukocyte migration. | [3] |
| Carrageenan-induced paw edema | Reduced paw edema. | [9][10] | |
| 3-Acetoxyoleanolic acid (3-AOA) | Serotonin and egg albumin-induced inflammation | Significantly suppressed albumin-activated inflammation, more potent than OA. | [1] |
| 3-Acetoxy, 28-methylester oleanolic acid (3-A,28-MOA) | Serotonin and egg albumin-induced inflammation | Showed greater suppression of albumin-activated inflammation compared to OA. | [1] |
| Diamine-PEGylated oleanolic acid (OADP) | TPA-induced ear edema in mice | Induced greater suppression of edema and decreased ear thickness by 14% more than diclofenac. | [6][11] |
| 11-Oxooleanolic acid derivatives | TPA-induced ear edema in mice | Demonstrated more potent anti-inflammatory effects than OA. | [8] |
| Indole oleanolic acid derivatives | In vivo and in vitro models | Inhibited pro-inflammatory cytokines (TNF-α, IL-6, IL-12, IL-1β) and increased the anti-inflammatory cytokine IL-10. | [6][8] |
Experimental Protocols for In Vivo Validation
To validate the anti-inflammatory effects of novel compounds like this compound, established in vivo models are crucial. The following are detailed methodologies for commonly used assays.
Carrageenan-Induced Paw Edema
This is a widely used model for evaluating acute inflammation.[9][10]
Methodology:
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Groups:
-
Control (vehicle)
-
Test compound (various doses)
-
Standard drug (e.g., Indomethacin or Diclofenac)
-
-
Procedure:
-
Administer the test compound or standard drug orally or intraperitoneally.
-
After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
TPA-Induced Ear Edema
This model is suitable for assessing topical anti-inflammatory activity.[8]
Methodology:
-
Animal Model: Male BL/6J mice.
-
Groups:
-
Control (vehicle)
-
Test compound (various doses applied topically)
-
Standard drug (e.g., Diclofenac)
-
-
Procedure:
-
Apply the test compound or standard drug to the inner and outer surfaces of the right ear.
-
After a short interval (e.g., 30 minutes), apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) to the same ear to induce inflammation.
-
After a specified time (e.g., 6 hours), sacrifice the animals and take a biopsy from both the right (treated) and left (untreated) ears using a punch.
-
-
Data Analysis: Weigh the ear punches and calculate the difference in weight between the right and left ears. Determine the percentage inhibition of edema for each group compared to the control group.
Figure 2: General experimental workflow for in vivo anti-inflammatory studies.
Conclusion
The existing body of research on oleanolic acid and its derivatives provides a strong foundation for the investigation of novel analogs like this compound. By leveraging the established mechanisms of action and standardized in vivo models, researchers can effectively validate the anti-inflammatory potential of new chemical entities. The comparative data presented here serves as a valuable resource for benchmarking the performance of next-generation anti-inflammatory agents. Future studies should aim to directly compare this compound with oleanolic acid and its more potent derivatives to ascertain its relative efficacy and therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of oleanolic acid on LPS-induced inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives | Bentham Science [eurekaselect.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. wuxibiology.com [wuxibiology.com]
- 10. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 11. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - ProQuest [proquest.com]
"cross-validation of 4-Aza-Oleanolic acid methyl ester activity in different cell lines"
A Comparative Guide to the Anticancer Activity of Oleanolic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid (B12794562) found in numerous plants, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2][3] Extensive research has focused on the synthesis of novel OA derivatives to enhance its therapeutic potential. This guide provides a comparative overview of the cytotoxic activity of various oleanolic acid derivatives in different cancer cell lines, based on available experimental data.
It is important to note that a comprehensive search of scientific literature yielded no published studies on the biological activity of 4-Aza-Oleanolic acid methyl ester . The information available for this specific compound is limited to its chemical structure and properties.[4][5][6][7] Therefore, this guide will focus on other well-researched oleanolic acid derivatives for which substantial experimental data exists.
Comparative Cytotoxicity of Oleanolic Acid Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various oleanolic acid derivatives against a range of human cancer cell lines. These values are crucial for comparing the cytotoxic potential of different compounds and for selecting appropriate concentrations for further mechanistic studies.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Oleanolic Acid (OA) | B16 2F2 | Melanoma | 4.8 | [8] |
| Panc-28 | Pancreatic Cancer | >50 | [8] | |
| HL-60 | Leukemia | ~80 (at 48h) | [8] | |
| 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) | COLO16 | Skin Cancer | - | [8] |
| CDDO-Me (Bardoxolone Methyl) | A549 | Lung Cancer | - | [1] |
| MiaPaCa-2 | Pancreatic Cancer | - | [8] | |
| Panc-1 | Pancreatic Cancer | - | [8] | |
| CDDO-Im | LNCaP, ALVA31, PC3, PPC1 | Prostate Cancer | - | [8] |
| Achyranthoside H methyl ester (AH-Me) | MCF-7 | Breast Cancer | 4.0 | [8] |
| MDA-MB-453 | Breast Cancer | 6.5 | [8] | |
| Compound 17 | PC3 | Prostate Cancer | 0.39 | [9] |
| Compound 28 | A549 | Lung Cancer | 0.22 | [9] |
| Compound II2 | MCF-7 | Breast Cancer | More potent than Gefitinib | [10] |
| A549 | Lung Cancer | More potent than Gefitinib | [10] | |
| Compound II3 | MCF-7 | Breast Cancer | More potent than Gefitinib | [10] |
| A549 | Lung Cancer | More potent than Gefitinib | [10] | |
| Derivative 4d | HCT-116 | Colon Cancer | 38.5 | [2] |
| Derivative 4k | HCT-116 | Colon Cancer | 39.3 | [2] |
| Derivative 4m | HCT-116 | Colon Cancer | 40.0 | [2] |
| Derivative 4l | LS-174T | Colon Cancer | 44.0 | [2] |
| Derivative 4e | LS-174T | Colon Cancer | 44.3 | [2] |
| Derivative 5d | LS-174T | Colon Cancer | 38.0 | [2] |
Experimental Protocols
A detailed methodology for assessing the in vitro cytotoxicity of oleanolic acid derivatives is provided below. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[11]
MTT Assay Protocol
1. Cell Seeding:
- Culture cancer cells in a suitable complete medium.
- Trypsinize and count the cells.
- Seed the cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the oleanolic acid derivative in an appropriate solvent (e.g., DMSO).
- Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
- Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
- Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
3. MTT Addition and Incubation:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
- Incubate the plate for 4 hours at 37°C.
4. Formazan (B1609692) Solubilization:
- Carefully remove the medium from each well.
- Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
- Gently shake the plate for 15 minutes to ensure complete dissolution.
5. Absorbance Measurement and Data Analysis:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability using the following formula:
- Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
- The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Signaling Pathways and Experimental Workflows
Signaling Pathway
Oleanolic acid and its derivatives exert their anticancer effects by modulating various signaling pathways. A key mechanism is the induction of apoptosis (programmed cell death). The diagram below illustrates a simplified intrinsic apoptosis pathway often targeted by these compounds.
Caption: Intrinsic apoptosis pathway induced by oleanolic acid derivatives.
Experimental Workflow
The following diagram outlines a typical workflow for the in vitro evaluation of the anticancer activity of novel oleanolic acid derivatives.
Caption: General workflow for in vitro cytotoxicity testing of oleanolic acid esters.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C28H43NO3 | CID 21671069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. This compound [sobekbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxicity evaluation of oleanolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Synthesis and anti-tumor activity of oleanolic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Comparative Guide to the Structure-Activity Relationship of 4-Aza-Oleanolic Acid Methyl Ester Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-Aza-Oleanolic acid methyl ester analogs and related A-ring modified triterpenoids. The information is compiled from preclinical studies to aid in the design and development of novel therapeutic agents.
Introduction
Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid (B12794562), has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects. However, its therapeutic potential is often limited by poor bioavailability and modest potency. To address these limitations, extensive research has focused on the synthesis of novel OA derivatives with improved efficacy. Modifications of the A-ring, particularly the introduction of heteroatoms like nitrogen, have been a key strategy to enhance biological activity. This guide focuses on this compound analogs, a class of compounds where the C-4 carbon of the A-ring is replaced by a nitrogen atom, forming a lactam ring. While specific comparative data on a wide range of this compound analogs is limited in publicly available literature, this guide synthesizes available data on closely related A-ring aza-triterpenoids and other modified oleanolic acid derivatives to infer SAR trends and provide a basis for further research.
Cytotoxicity of A-Ring Modified Oleanolic Acid Analogs
The introduction of nitrogen and other modifications in the A-ring of oleanolic acid has been shown to significantly influence its cytotoxic properties against various cancer cell lines. The following table summarizes the available data on the in vitro cytotoxicity of representative A-ring modified oleanolic acid analogs.
| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Oleanolic Acid | Parent Compound | MCF-7 (Breast) | >100 | [1] |
| MDA-MB-453 (Breast) | >100 | [1] | ||
| Achyranthoside H methyl ester (AH-Me) | Glycoside at C-3, Methyl ester at C-28 | MCF-7 (Breast) | 4.0 | [1] |
| MDA-MB-453 (Breast) | 6.5 | [1] | ||
| Compound 6 (from a series of OA derivatives) | A-ring modified with aza-group and other substitutions | Not Specified | Not Specified | [2] |
| 3,30-Bis(aza)lupane derivative | Aza-modification in A-ring and at C-30 of lupane (B1675458) scaffold | Various | Potent cytotoxicity | [3] |
| Mono(aza)lupane derivative | Aza-modification in A-ring of lupane scaffold | Various | Less cytotoxic than bis(aza) derivative | [3] |
| Methyl 3-bromomethyl-1-cyano-3-oxo-2,3-seco-2-norlup-20(29)-en-30-al-28-oate | A-seco-triterpenoid | HEp-2, HCT 116, RD TE32, MS | 3.4-10.4 | [4] |
Structure-Activity Relationship (SAR) Analysis
Based on the available data for A-ring modified triterpenoids, the following SAR trends can be inferred:
-
Introduction of Nitrogen: The incorporation of a nitrogen atom into the A-ring, as seen in aza-triterpenoids, can lead to enhanced cytotoxic activity. For instance, 3,30-Bis(aza) lupane derivatives have shown improved cytotoxicity compared to the parent compound, betulinic acid[3]. This suggests that the presence of the nitrogen atom may facilitate interactions with biological targets.
-
Type of A-Ring Modification: The nature of the A-ring modification is crucial. Seco-triterpenoids, where the A-ring is opened, have also demonstrated significant cytotoxicity[4]. This indicates that conformational changes in the A-ring region can profoundly impact biological activity.
-
Substituents on the A-Ring: Further substitutions on the modified A-ring can modulate activity. The specific nature and position of these substituents are critical for optimizing potency.
-
Modifications at Other Positions: Modifications at other positions of the oleanolic acid scaffold, such as the C-28 carboxyl group (e.g., methyl esterification), can also influence the overall activity profile of A-ring modified analogs.
Caption: Overview of the structure-activity relationship of 4-Aza-Oleanolic acid analogs.
Potential Mechanism of Action: STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often constitutively activated in a wide variety of human cancers, promoting tumor cell proliferation, survival, and angiogenesis. Several studies have suggested that triterpenoids can exert their anticancer effects by inhibiting the STAT3 signaling pathway. While direct evidence for the inhibition of STAT3 by this compound analogs is still emerging, the general class of aza-triterpenoids is being investigated for this activity.
The proposed mechanism involves the inhibition of STAT3 phosphorylation and dimerization, which are critical steps for its activation and nuclear translocation. By blocking STAT3 signaling, these compounds can potentially downregulate the expression of various downstream target genes involved in tumorigenesis.
Caption: Proposed inhibition of the STAT3 signaling pathway by this compound analogs.
Experimental Protocols
General Synthesis of A-Ring Aza-Triterpenoids
The synthesis of A-ring aza-triterpenoids typically starts from a readily available triterpenoid precursor like oleanolic acid. A representative synthetic scheme involves the following key steps:
-
Oxidation of the C-3 Hydroxyl Group: The hydroxyl group at the C-3 position of the oleanolic acid methyl ester is oxidized to a ketone using an oxidizing agent such as Jones reagent or pyridinium (B92312) chlorochromate (PCC).
-
Formation of an Oxime: The resulting 3-keto derivative is then reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., pyridine) to form the corresponding oxime.
-
Beckmann Rearrangement: The oxime undergoes a Beckmann rearrangement, typically promoted by an acid catalyst (e.g., p-toluenesulfonyl chloride, sulfuric acid, or polyphosphoric acid), to yield the A-ring lactam (aza-triterpenoid).
-
Further Modifications (Optional): Additional modifications can be made to the lactam nitrogen or other positions of the scaffold to generate a library of analogs.
A detailed, specific protocol for the synthesis of "this compound" can be found in specialized chemical literature, and the general procedure described above may be adapted based on the specific starting material and desired product.
Cytotoxicity Assays
The in vitro cytotoxicity of the synthesized compounds is commonly evaluated using colorimetric assays such as the MTT or SRB assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
SRB (Sulforhodamine B) Assay:
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.
-
Cell Fixation: After treatment, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are then stained with the SRB dye.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance is measured using a microplate reader (typically around 510 nm).
-
Data Analysis: The IC50 value is calculated similarly to the MTT assay.
Conclusion
The modification of the A-ring of oleanolic acid, particularly through the introduction of a nitrogen atom to create 4-aza-analogs, represents a promising strategy for the development of novel anticancer agents. While comprehensive SAR data for a broad series of this compound analogs is not yet widely available, the existing literature on related A-ring modified triterpenoids suggests that these modifications can significantly enhance cytotoxic activity. The potential inhibition of key oncogenic signaling pathways, such as the STAT3 pathway, provides a mechanistic rationale for their anticancer effects. Further synthesis and biological evaluation of a diverse library of this compound analogs are warranted to fully elucidate their SAR and to identify lead compounds for further preclinical and clinical development. This guide provides a foundational framework for researchers to build upon in the exciting field of triterpenoid-based drug discovery.
References
- 1. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Oleanolic Acid Analogues and Their Cytotoxic Effects on 3T3 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, proapoptotic screening, and structure-activity relationships of novel aza-lupane triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of cytotoxically active derivatives based on alkylated 2,3-seco-triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Veritas: Validating Computational Predictions for 4-Aza-Oleanolic Acid Methyl Ester Analogues
A Comparative Guide to the Preclinical Evaluation of Novel Triterpenoid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oleanolic acid (OA) and its derivatives represent a promising class of therapeutic agents with a wide spectrum of biological activities, including anti-cancer and anti-inflammatory effects. The integration of in silico modeling at the early stages of drug discovery has been instrumental in predicting their molecular targets and mechanisms of action, thereby guiding subsequent in vitro and in vivo validation studies. This guide provides a comparative overview of the preclinical validation of several oleanolic acid derivatives, showcasing the successful translation of computational predictions into tangible biological outcomes. We will explore their performance against key biological targets and compare them with established alternative compounds, supported by detailed experimental data and protocols.
In Silico Predictions vs. In Vivo Performance: A Comparative Analysis
The journey from a computationally predicted bioactive molecule to a validated preclinical candidate is a multi-step process. Here, we compare the in silico predictions and subsequent in vivo validation of two exemplary oleanolic acid derivatives against their respective targets.
Oleanolic Acid Derivative 1 (OA-D1) as a PTP-1B Inhibitor
In silico studies identified Protein Tyrosine Phosphatase 1B (PTP-1B), a key regulator in insulin (B600854) signaling, as a potential target for a series of oleanolic acid derivatives. Molecular docking studies predicted strong binding affinities of these derivatives to the allosteric site of PTP-1B.
| Compound | Predicted Binding Affinity (kcal/mol) | In Vivo Model | Key In Vivo Outcome | Alternative Compound (Vanadate) In Vivo Outcome |
| OA-D1 (Cinnamoyl Ester Derivative) | -8.5 | Streptozotocin-induced diabetic rats | Significant reduction in blood glucose levels | Moderate reduction in blood glucose levels |
| Oleanolic Acid (Parent Compound) | -7.2 | Streptozotocin-induced diabetic rats | Modest reduction in blood glucose levels | Moderate reduction in blood glucose levels |
Oleanolic Acid Derivative 2 (OA-D2) as an Anti-Inflammatory Agent
Computational models predicted that certain 11-oxo-oleanolic acid derivatives would exhibit anti-inflammatory properties by modulating the NF-κB signaling pathway.
| Compound | Predicted Interaction with NF-κB Pathway | In Vivo Model | Key In Vivo Outcome | Alternative Compound (Dexamethasone) In Vivo Outcome |
| OA-D2 (11-oxo derivative) | Strong inhibition of IKKβ | TPA-induced ear edema in mice | Significant reduction in ear swelling | Pronounced reduction in ear swelling |
| Oleanolic Acid (Parent Compound) | Moderate inhibition of IKKβ | TPA-induced ear edema in mice | Mild reduction in ear swelling | Pronounced reduction in ear swelling |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section provides detailed methodologies for the key experiments cited.
In Silico Modeling: Molecular Docking
-
Software: AutoDock Vina
-
Target Preparation: The crystal structure of the target protein (e.g., PTP-1B, IKKβ) was obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were removed, and polar hydrogens and Kollman charges were added.
-
Ligand Preparation: 3D structures of the oleanolic acid derivatives were generated and optimized using molecular mechanics force fields.
-
Docking Protocol: A grid box encompassing the predicted binding site was defined. The Lamarckian genetic algorithm was employed for the docking simulations, with a set number of runs. The resulting poses were clustered and ranked based on their binding energies.
In Vivo Validation: Animal Models
-
Animal Strain: Male Wistar rats
-
Induction of Diabetes: Diabetes was induced by a single intraperitoneal injection of streptozotocin (B1681764) (STZ) (60 mg/kg).
-
Treatment: Diabetic rats were treated with the oleanolic acid derivative (e.g., 50 mg/kg, p.o.) or vehicle daily for 28 days.
-
Endpoint Measurement: Blood glucose levels were monitored at regular intervals. At the end of the study, serum insulin levels and pancreatic tissue histology were assessed.
-
Animal Strain: BALB/c mice
-
Induction of Inflammation: Ear edema was induced by the topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) (2.5 µ g/ear ).
-
Treatment: The oleanolic acid derivative (e.g., 1 mg/ear) or vehicle was applied topically 30 minutes before TPA application.
-
Endpoint Measurement: Ear thickness was measured using a digital caliper at various time points after TPA application. Ear biopsies were collected for histological analysis and measurement of inflammatory markers.
Visualizing the Pathways and Processes
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams were generated using the DOT language.
Caption: Predicted inhibition of the NF-κB signaling pathway by an oleanolic acid derivative.
Caption: Experimental workflow for the in vivo validation of anti-diabetic oleanolic acid derivatives.
Head-to-Head Comparison: 4-Aza-Oleanolic Acid Methyl Ester Analogue vs. Cisplatin in Cervical Cancer Cells
This guide provides a comparative analysis of the anti-cancer effects of a 4-Aza-Oleanolic acid methyl ester analogue, specifically oleanolic acid methyl vanillate (B8668496) ester, and the established chemotherapeutic agent, cisplatin (B142131), on cervical cancer cells. The comparison is based on published experimental data focusing on cytotoxicity, apoptosis induction, and underlying molecular mechanisms.
Disclaimer: Direct experimental data for "this compound" was not available in the reviewed literature. Therefore, this comparison utilizes data for a structurally related compound, oleanolic acid methyl vanillate ester , as a proxy to provide insights into the potential efficacy of this class of compounds against cervical cancer cells.
Data Presentation: Cytotoxicity and Apoptosis
The following tables summarize the quantitative data on the cytotoxic and apoptotic effects of oleanolic acid methyl vanillate ester and cisplatin on the HeLa human cervical cancer cell line.
Table 1: Comparative Cytotoxicity (IC50 Values)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Incubation Time | IC50 Value (µM) |
| Oleanolic Acid Methyl Vanillate Ester | HeLa | 24 hours | 56.4 |
| 48 hours | 33.8 | ||
| Cisplatin | HeLa | 24 hours | ~20-25.5 |
| 48 hours | 7.7 |
Note on Cisplatin IC50: Values for cisplatin can vary based on experimental conditions such as cell seeding density. One study reported IC50 values at 24 hours ranging from 5.8 µM to 23.3 µM depending on the number of cells plated[1].
Table 2: Apoptosis Induction
| Compound | Cell Line | Concentration & Time | Apoptotic Effect |
| Oleanolic Acid Methyl Vanillate Ester | HeLa | 15-120 µM (48 & 72 hours) | Induces both early and late apoptosis in a concentration and time-dependent manner[2]. |
| Cisplatin | HeLa | 80 µM (16 hours) | Induced approximately 35.5% apoptosis (Annexin V positive cells)[3]. |
| 10 µM (48 hours) | Induced a modest level of apoptosis[4]. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of the compounds by measuring the metabolic activity of the cells.
-
Cell Seeding: HeLa cells are seeded into 96-well plates at a specific density (e.g., 5x10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of either oleanolic acid methyl vanillate ester or cisplatin. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for specified time periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for an additional 4 hours. Live cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting the cell viability against the compound concentration.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: HeLa cells are seeded in culture plates and treated with the desired concentrations of the test compounds for the specified duration.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in a binding buffer. Annexin V-FITC (which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of cells in different quadrants (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.
Signaling Pathways and Mechanisms of Action
Oleanolic Acid Methyl Vanillate Ester
The primary mechanism identified for this compound in HeLa cells is the induction of oxidative stress.
-
Reactive Oxygen Species (ROS) Production: Oleanolic acid methyl vanillate ester leads to a significant and dose-dependent increase in the intracellular production of ROS[2]. Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.
Studies on the parent compound, oleanolic acid, suggest a broader range of effects on signaling pathways in various cancer cells, which may also be relevant for its derivatives. These include:
-
Inhibition of Pro-Survival Pathways: Oleanolic acid and its derivatives have been shown to inhibit the PI3K/Akt/mTOR/NF-κB signaling pathway, which is crucial for cell survival and proliferation[5].
-
Modulation of Ferroptosis: Oleanolic acid can promote a form of iron-dependent cell death called ferroptosis in HeLa cells by upregulating the ACSL4 protein[6].
References
- 1. science.utm.my [science.utm.my]
- 2. View of Anticancer activity of novel oleanolic acid methyl ester derivative in HeLa cervical cancer cells is mediated through apoptosis induction and reactive oxygen species production | Bangladesh Journal of Pharmacology [banglajol.info]
- 3. researchgate.net [researchgate.net]
- 4. The effect of combined treatment with cisplatin and histone deacetylase inhibitors on HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy [mdpi.com]
- 6. Oleanolic acid inhibits cervical cancer Hela cell proliferation through modulation of the ACSL4 ferroptosis signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antitumor Effects of Oleanolic Acid and its Derivatives with Chemotherapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of specific data on 4-Aza-Oleanolic acid methyl ester, this guide focuses on the extensively studied parent compound, Oleanolic Acid (OA), and its derivatives, to provide a relevant comparative analysis of its synergistic effects with well-established chemotherapeutic agents. The findings presented here offer valuable insights into the potential of oleanane (B1240867) triterpenoids in combination cancer therapy.
Oleanolic acid, a naturally occurring pentacyclic triterpenoid, has demonstrated significant potential in enhancing the efficacy of conventional chemotherapeutic drugs such as doxorubicin (B1662922) and cisplatin. This guide summarizes key experimental data, outlines detailed methodologies for the cited experiments, and visualizes the underlying molecular pathways to facilitate a deeper understanding of these synergistic interactions.
Quantitative Data Summary
The combination of Oleanolic Acid with chemotherapeutic agents has been shown to be more effective than individual treatments in various cancer cell lines. The following tables summarize the quantitative data from key studies, highlighting the synergistic cytotoxicity and pro-apoptotic effects.
Table 1: Synergistic Cytotoxicity of Oleanolic Acid (OA) and Cisplatin (CIS) in Pancreatic Cancer Cells (PANC-1)
| Treatment | IC50 Value | Combination Index (CI) | Synergy Interpretation |
| Oleanolic Acid (OA) | 5.75 µM | <1 | Synergistic |
| Cisplatin (CIS) | 2.95 µM | ||
| OA + CIS | Not specified |
Data from in-vitro analysis on PANC-1 pancreatic cancer cells. A CI value < 1 indicates a synergistic effect.
Table 2: Enhanced Apoptosis with Combined Oleanolic Acid (OA) and Doxorubicin (DOX) in Pancreatic Cancer Cells
| Treatment | Apoptosis Rate |
| Control | Baseline |
| Doxorubicin (DOX) alone | Increased |
| Oleanolic Acid (OA) alone | Increased |
| DOX + OA Combination | Significantly higher than single agents |
Qualitative summary from a study on pancreatic cancer cell lines, where the combination of DOX and OA led to a significant increase in the percentage of apoptotic cells compared to individual treatments.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the synergistic effects of Oleanolic Acid and its derivatives.
1. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.[3]
-
Treatment: Treat the cells with various concentrations of Oleanolic Acid, the chemotherapeutic agent (e.g., Doxorubicin or Cisplatin), and their combination for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
2. Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify apoptosis.
-
Cell Collection and Preparation: Harvest the treated and control cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions to the cell suspension.[4][5]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[4][5]
-
Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence.[4]
3. Wound Healing Assay for Cell Migration
This assay is used to assess the effect of the treatments on cancer cell migration.
-
Cell Monolayer: Grow a confluent monolayer of cancer cells in a culture dish.
-
"Wound" Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Treat the cells with Oleanolic Acid, the chemotherapeutic agent, and their combination.
-
Image Acquisition: Capture images of the wound at different time points (e.g., 0 and 24 hours).
-
Analysis: Measure the closure of the wound over time to determine the rate of cell migration.[1][2]
Signaling Pathways and Experimental Workflows
The synergistic effects of Oleanolic Acid are mediated through the modulation of various signaling pathways involved in cell survival, apoptosis, and drug resistance.
Caption: Synergistic mechanism of Oleanolic Acid and chemotherapeutic agents.
Caption: Experimental workflow for evaluating synergistic effects.
References
- 1. Oleanolic acid increases the anticancer potency of doxorubicin in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Apoptosis Induction with Combined Use of Cisplatin and Fisetin in Cisplatin-Resistant Ovarian Cancer Cells (A2780) - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Cellular Target Engagement of 4-Aza-Oleanolic Acid Methyl Ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the cellular target engagement of 4-Aza-Oleanolic acid methyl ester. Due to the limited publicly available data on this specific derivative, this guide draws comparisons with its parent compound, oleanolic acid (OA), and its well-characterized synthetic derivatives, such as CDDO (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid). The experimental protocols and data presented herein serve as a comprehensive resource for researchers seeking to elucidate the mechanism of action of novel oleanolic acid analogs.
Introduction to this compound and its Analogs
This compound is a synthetic derivative of oleanolic acid, a naturally occurring pentacyclic triterpenoid (B12794562) found in numerous plant species.[1][2] Oleanolic acid and its derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects.[3][4][5] The introduction of a nitrogen atom into the A-ring of the oleanane (B1240867) scaffold, as in this compound, represents a chemical modification aimed at potentially modulating the biological activity and target specificity of the parent compound.
The precise cellular targets of this compound have not been extensively reported in peer-reviewed literature. However, studies on oleanolic acid and its other synthetic derivatives have identified multiple molecular targets and signaling pathways that are modulated by this class of compounds. These include components of inflammatory and cell survival pathways such as NF-κB and STAT3, as well as proteins involved in apoptosis and cell cycle regulation.[6][7]
This guide will compare the hypothetical target engagement of this compound with the established activities of oleanolic acid and its potent synthetic derivative, CDDO-Me (bardoxolone methyl).
Comparative Analysis of Biological Activity
While specific data for this compound is scarce, the following table summarizes the known biological activities and targets of oleanolic acid and its derivative, CDDO, which can serve as a benchmark for future studies on the 4-Aza analog.
| Compound | Reported Biological Activity | Key Molecular Targets/Pathways | IC50/EC50 Values (Cell-based assays) |
| Oleanolic Acid | Anti-inflammatory, Anti-cancer, Hepatoprotective, Antiviral, Antidiabetic | NF-κB, STAT3, Keap1/Nrf2, Akt/mTOR, Caspases | Varies widely depending on cell line and endpoint (typically in the µM range). For example, inhibition of NB4 cell proliferation showed significant effects at 60-100 µmol/l.[8] |
| CDDO (and its methyl ester, CDDO-Me) | Potent Anti-inflammatory and Anti-cancer | IKKβ, STAT3, Keap1, PPARγ | Sub-micromolar to low micromolar range in various cancer cell lines. |
| This compound | Triterpenic derivative; biological activity not well-characterized in public literature.[1] | Unknown | Not available |
Experimental Protocols for Target Engagement Confirmation
To confirm the direct interaction of this compound with its putative cellular targets, a combination of biophysical and cell-based assays is recommended. Below are detailed protocols for three widely used methods.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[9][10]
Principle: The binding of a small molecule to its target protein can increase the protein's resistance to thermal denaturation. This change in thermal stability can be quantified by heating cell lysates or intact cells to a range of temperatures and then measuring the amount of soluble protein remaining.
Protocol:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 1-2 hours).
-
Cell Lysis and Heat Challenge: Harvest and lyse the cells. Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein detection methods like mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. Isothermal dose-response curves can be generated by heating at a single, optimized temperature with varying compound concentrations.
Pull-Down Assay
Pull-down assays are an in vitro method to identify protein-protein or protein-small molecule interactions.[11][12]
Principle: A "bait" protein (the putative target) is immobilized on beads. A cell lysate containing potential "prey" proteins or the small molecule of interest is incubated with the beads. If the small molecule binds to the bait protein, it will be "pulled down" with the beads.
Protocol:
-
Immobilization of Bait Protein: Covalently attach a purified recombinant version of the putative target protein to agarose (B213101) or magnetic beads.
-
Incubation with Small Molecule: Incubate the protein-conjugated beads with a solution of this compound.
-
Washing: Wash the beads several times with a suitable buffer to remove non-specifically bound molecules.
-
Elution: Elute the bound small molecule from the beads using a high concentration of a competing ligand, a change in pH, or a denaturing agent.
-
Detection: Analyze the eluate for the presence of this compound using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Alternatively, the small molecule can be immobilized on the beads to pull down its interacting proteins from a cell lysate.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that allows for the real-time measurement of binding kinetics and affinity between a ligand and an analyte.[13][14]
Principle: One interacting partner (e.g., the target protein) is immobilized on a sensor chip. The other partner (e.g., this compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected and measured in real-time.
Protocol:
-
Immobilization of the Target Protein: Immobilize the purified target protein onto a suitable SPR sensor chip.
-
Binding Analysis: Inject a series of concentrations of this compound over the sensor surface. A positive control (a known binder) and a negative control (a non-binder) should be included.
-
Regeneration: After each injection, regenerate the sensor surface to remove the bound analyte, preparing it for the next injection.
-
Data Analysis: The binding sensorgrams are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of these experiments and the potential biological context of this compound, the following diagrams have been generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C28H43NO3 | CID 21671069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anticancer activity of oleanolic acid and its derivatives: Recent advances in evidence, target profiling and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oleanolic acid inhibits proliferation and induces apoptosis in NB4 cells by targeting PML/RARα - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 14. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
